Panalba
Description
Historical Context of H2 Receptor Antagonists in Chemical Biology Research
The development of H2 receptor antagonists marked a pivotal moment in pharmacology and medicinal chemistry, stemming from a rational drug design approach. In 1964, scientists at Smith, Kline & French (SK&F), led by Sir James W. Black, postulated the existence of a second type of histamine (B1213489) receptor, distinct from the known H1 receptor that was blocked by traditional antihistamines. wikipedia.orgnih.gov While H1 antagonists could manage allergic reactions, they had no effect on histamine-stimulated stomach acid secretion. wikipedia.orgwikipedia-on-ipfs.org This led the SK&F team to designate the receptor involved in acid secretion as the H2 receptor. wikipedia.orgacs.org
The research journey began with the structure of histamine itself. wikipedia.org Through the synthesis of hundreds of modified compounds, the team sought to develop a model of the H2 receptor and create an antagonist. wikipedia-on-ipfs.org The first significant breakthrough was Nα-guanylhistamine, a partial H2 receptor antagonist. wikipedia.org This lead compound helped refine the receptor model and led to the development of burimamide, the first specific competitive H2 antagonist. nih.govnih.gov Although a scientific success, burimamide's potency was too low for oral administration. wikipedia.orgwikipedia-on-ipfs.org
Further structural modifications, aimed at improving oral bioavailability, resulted in metiamide (B374674). wikipedia.orgnih.gov While effective, metiamide was associated with toxicity concerns, which were attributed to its thiourea (B124793) group. wikipedia-on-ipfs.org This final challenge led to the replacement of the thiourea group with a cyanoguanidine moiety, resulting in the creation of cimetidine (B194882). wikipedia-on-ipfs.org Marketed in 1976 as Tagamet, cimetidine became the first clinically successful H2 antagonist and a blockbuster drug. wikipedia.org The development of cimetidine and subsequent H2 antagonists, including famotidine, revolutionized the study of gastric acid physiology and laid the groundwork for future receptor-targeted drug discovery. nih.govnih.gov
| Milestone | Compound/Concept | Significance in Research |
| 1964 | Postulation of H1 and H2 Receptors | Established a clear target for a new class of drugs to control gastric acid. wikipedia.orgacs.org |
| ~1968 | Nα-guanylhistamine | First partial H2 receptor antagonist, served as a crucial lead compound. wikipedia.orgwikipedia-on-ipfs.org |
| ~1972 | Burimamide | First specific competitive H2 antagonist, proving the H2 receptor theory. nih.govnih.gov |
| ~1973 | Metiamide | A more potent antagonist, but raised toxicity concerns that guided further synthesis. wikipedia.orgnih.gov |
| ~1976 | Cimetidine | The first clinically and commercially successful H2 antagonist, validating the rational drug design approach. wikipedia.org |
Famotidine's Position in Ligand-Receptor Interaction Studies
Famotidine is a highly valuable compound for studying ligand-receptor interactions due to its potency and selectivity for the histamine H2 receptor. nih.gov Research indicates that famotidine is approximately 20 to 50 times more potent than cimetidine and about eight times more potent than ranitidine (B14927) on a weight basis in its ability to inhibit gastric acid secretion. nih.govdrugbank.com This high affinity makes it an excellent tool for probing the H2 receptor's binding pocket and understanding the molecular determinants of ligand recognition.
Famotidine acts as a competitive antagonist, reversibly binding to H2 receptors on gastric parietal cells and preventing histamine from binding and initiating the signaling cascade that leads to acid production. nbinno.comnih.gov More recent and nuanced research has classified famotidine as a biased inverse agonist. frontiersin.orgrndsystems.com This means that not only does it block the action of an agonist like histamine, but it also reduces the basal, constitutive activity of the H2 receptor. rndsystems.com Specifically, it has been shown to diminish basal cAMP levels while simultaneously acting as a partial agonist for β-arrestin recruitment and ERK1/2 phosphorylation. frontiersin.orgrndsystems.com This biased signaling provides a sophisticated model for investigating how a single ligand can selectively trigger specific downstream cellular pathways, a key area of modern pharmacology research.
Computational studies, such as those using density functional theory (DFT), have further explored the interactions between famotidine and the H2 receptor at a molecular level, analyzing the role of specific amino acid residues like Tyr250 and the importance of hydrogen bonds in the binding process. mdpi.com These in silico analyses complement experimental data, providing a deeper understanding of the binding affinity and the subtle effects of molecular structure on receptor interaction. mdpi.comnih.gov
| Parameter | Value | Significance |
| Binding Affinity (Kd) | 14 nM | Indicates a very high affinity of famotidine for the H2 receptor. rndsystems.com |
| IC50 | 33 nM | Represents the concentration of famotidine needed to inhibit 50% of the H2 receptor's biological response. rndsystems.com |
| Mechanism of Action | Competitive Antagonist / Biased Inverse Agonist | Highlights its dual function in blocking agonists and reducing basal receptor activity, making it a key compound for studying receptor signaling. nih.govfrontiersin.orgrndsystems.com |
| Potency Comparison | 20-50x more potent than Cimetidine; 8x more potent than Ranitidine | Demonstrates its high potency, which is a result of its specific molecular structure and interactions with the receptor. nih.govdrugbank.com |
Foundational Chemical Structure Relevant to its Pharmacological Class
The chemical structure of famotidine is central to its high potency and selectivity as an H2 receptor antagonist. Its development represents a significant evolution from the first-generation antagonist, cimetidine. The key structural distinction is the replacement of cimetidine's imidazole (B134444) ring with a 2-guanidinothiazole ring system. wikipedia.org This modification is a primary contributor to famotidine's enhanced affinity for the H2 receptor.
Chemically, famotidine's IUPAC name is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide. nbinno.comnih.gov Its molecular formula is C8H15N7O2S3, and it has a molecular weight of approximately 337.5 g/mol . nbinno.comnih.gov
The structure contains several key features essential for its pharmacological activity:
A Thiazole (B1198619) Ring: This heterocyclic ring is a core component of the molecule. nbinno.com
A Guanidino Group: The 2-[(diaminomethylene)amino]thiazole moiety is crucial for potent H2-receptor antagonist activity. nih.gov
A Sulfamoylamidine Moiety: This polar side chain is another key feature contributing to its biological function. nbinno.comnih.gov
Structure-activity relationship (SAR) studies have shown that compounds containing the 2-[(diaminomethylene)amino]thiazole group exhibit potent H2-receptor antagonist activity. nih.gov The specific arrangement of these groups and the length of the flexible chain connecting them allow famotidine to bind optimally within the H2 receptor, distinguishing it from other members of its class and making it a subject of continued interest in medicinal chemistry.
| Chemical Identifier | Details |
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide nbinno.comnih.gov |
| Molecular Formula | C8H15N7O2S3 nbinno.comnih.govrndsystems.com |
| Molecular Weight | ~337.5 g/mol nbinno.comnih.gov |
| CAS Number | 76824-35-6 nbinno.comrndsystems.com |
| Key Structural Moieties | Guanidinothiazole ring, Sulfamoylamidine side chain nbinno.comnih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Histamine acts as a local hormone that stimulates the acid output by parietal cells via a paracrine mechanism. Neuroendocrine cells called enterochromaffin-like (ECL) cells lie close to the parietal cells and regulate the basal secretion of histamine. Histamine release is also promoted from stimulation by acetylcholine and gastrin, a peptide hormone. Gastrin (G) cells release gastrin, which works on CCK2 receptors on ECL cells. This action promotes the release of histamine from ECL cells. Upon release, histamine acts on H2 receptors expressed on the basolateral membrane of parietal cells, leading to increased intracellular cAMP levels and activated proton pumps on parietal cells. Proton pump releases more protons into the stomach, thereby increasing the secretion of acid. In conditions that are associated with acid hypersecretion such as ulcers, there is a loss of regulation of acid secretion. Famotidine works on H2 receptors and blocks the actions of histamine. H2-receptor antagonists inhibit basal and nocturnal gastric acid secretion by competitive inhibition of the action of histamine at the histamine H2-receptors of the parietal cells. They also inhibit gastric acid secretion stimulated by food, betazole, pentagastrin, caffeine, insulin, and physiological vagal reflex. /Histamine H2-receptor antagonists/ Weak inhibitor of hepatic cytochrome p450 mixed function oxidase system. Famotidine is a competitive H2 receptor antagonist that inhibits basal, overnight, and pentagastrin-stimulated gastric acid secretion. Pharmacologically, it is three times more potent than ranitidine and 20 times more potent than cimetidine. |
|---|---|
CAS No. |
76824-35-6 |
Molecular Formula |
C8H15N7O2S3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) |
InChI Key |
XUFQPHANEAPEMJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Appearance |
White to off-white solid powder. |
Color/Form |
White to pale yellow crystals |
melting_point |
163.5 °C |
Other CAS No. |
76824-35-6 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
108885-67-2 (HCl) |
shelf_life |
>2 years if stored properly |
solubility |
1.0 mg/mL at 20 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Derivatization of Famotidine
Established Synthetic Methodologies for Famotidine
The synthesis of famotidine involves intricate reaction pathways, often utilizing specific intermediates to construct its unique chemical scaffold.
One established synthetic approach to famotidine involves the use of aminothiazolyl intermediates. For instance, a process describes the reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea (B124793) to yield S-(2-aminothiazol-4-yl-methyl)isothiourea. This intermediate then reacts with 2-chloropropionitrile (B155132) to form S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane. Further reactions, including S-methylation and cleavage with ammonia, lead to key precursors for famotidine synthesis gpatindia.com. Another reported intermediate in industrial synthesis is 2-diamino-ethylene-amino-thiazolyl-methylenethiourea-dichloride made-in-china.com.
The synthesis of famotidine also involves the preparation of N-sulfamoyl and N-sulfonyl amidine derivatives, which are central to its structure and pharmacological activity. Famotidine itself is a N-sulfamoylpropionamidine derivative nih.gov. A process for preparing N-sulfamyl-propionamidine derivatives involves the reaction of 3-substituted-propionitriles with an oxonium hydrochloride in the presence of sulfamide (B24259) google.com. These N-sulfamyl-propionamidine compounds are then utilized in the S-alkylation of the 1,8-diazabicyclo[5.4.0]undec-7-ene salt of 2-guanidino-4-mercaptomethyl-thiazole to produce famotidine google.com. Research has shown that sulfamoyl amidines exhibit greater potency as H2-receptor antagonists compared to sulfonyl amidines nih.gov.
Design and Synthesis of Famotidine Prodrugs
Prodrug strategies are employed to overcome limitations of the parent drug, such as poor aqueous solubility, which can hinder bioavailability innovareacademics.inijper.org.
Novel sulphoxide prodrugs of famotidine have been synthesized to enhance aqueous solubility and bioavailability ijper.orgresearchgate.net. One method involves reacting famotidine with a urea (B33335) hydrogen peroxide adduct ijper.org. These sulphoxide prodrugs have been characterized using various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass spectrometry, and Differential Scanning Calorimetry (DSC) ijper.orgresearchgate.net. Physicochemical characterization also includes partition coefficient and aqueous solubility studies researchgate.net. A notable finding is a significant increase in aqueous solubility for the sulphoxide prodrugs, with one study reporting a 6.7-fold increment compared to famotidine ijper.orgnih.gov. The decrease in Log P value for the sulphoxide prodrug (e.g., -0.74) compared to famotidine (-0.60) indicates an increase in hydrophilic character ijper.org. In vitro chemical hydrolysis profiles demonstrate that these sulphoxide derivatives maintain chemical stability in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) ijper.org.
| Compound | Log P Value | Aqueous Solubility Increment (vs. Famotidine) | Stability in SGF (pH 1.2) | Stability in SIF (pH 7.4) |
|---|---|---|---|---|
| Famotidine | -0.60 ijper.org | Reference | Stable ijper.org | Stable ijper.org |
| Sulphoxide Prodrug | -0.74 ijper.org | 6.7-fold increase ijper.org | Chemically Stable ijper.org | Chemically Stable ijper.org |
Amino acid prodrugs of famotidine have been developed to improve aqueous solubility and, consequently, bioavailability innovareacademics.ininnovareacademics.in. Polar amino acids are chosen as promoieties due to their biocompatibility and ease of ionization innovareacademics.ininnovareacademics.in. A novel amino acid prodrug of famotidine was synthesized using a microwave irradiation technique, which is considered an eco-friendly method innovareacademics.ininnovareacademics.in. Characterization of these prodrugs involved IR, NMR, Mass, and DSC analyses innovareacademics.ininnovareacademics.in. In vitro chemical hydrolysis profiles indicated that the synthesized amino acid derivative of famotidine was chemically stable in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) innovareacademics.ininnovareacademics.in. A decrease in Log P value from -0.60 for famotidine to -0.39 for the amino acid prodrug was observed, suggesting improved solubility innovareacademics.ininnovareacademics.in.
| Compound | Log P Value | Synthesis Method | Stability in SGF (pH 1.2) | Stability in SIF (pH 7.4) |
|---|---|---|---|---|
| Famotidine | -0.60 innovareacademics.in | - | Stable innovareacademics.in | Stable innovareacademics.in |
| Amino Acid Prodrug | -0.39 innovareacademics.in | Microwave Irradiation innovareacademics.in | Chemically Stable innovareacademics.in | Chemically Stable innovareacademics.in |
Supramolecular Synthesis of Famotidine Molecular Salts
Famotidine exhibits solid-state polymorphism, with forms A and B known, where form B is the commercially marketed, albeit metastable, polymorph researchgate.netconicet.gov.ar. Supramolecular synthesis, particularly through crystal engineering, has been explored to obtain new stable solid forms, such as molecular salts and cocrystals, to address issues like polymorphism, solubility, and permeability researchgate.netconicet.gov.arnih.gov.
Famotidine maleate (B1232345) (FMT-MLT) is a new stable salt obtained by combining famotidine with maleic acid as a coformer researchgate.netconicet.gov.arnih.gov. This salt can be prepared by solvent evaporation or comilling methods researchgate.netconicet.gov.arnih.gov. Single-crystal X-ray diffraction analysis of FMT-MLT revealed that the famotidine cation adopts an extended conformation stabilized by classical and nonclassical hydrogen bonds researchgate.netnih.gov. The three-dimensional packing involves tapes formed along the b-axis, further developing into a columnar array through hydrogen bonds involving the famotidine side chain, along with nonconventional π–stacking interactions between adjacent tapes researchgate.netnih.gov. Solubility studies of FMT-MLT in water and simulated gastric fluid demonstrated improved solubility compared to the commercially available famotidine polymorphs researchgate.netconicet.gov.arnih.gov. Furthermore, FMT-MLT exhibited higher stability than both famotidine forms A and B, and its ease of preparation from either form or a mixture makes it a valuable alternative to mitigate the polymorphism issue in famotidine formulations researchgate.netconicet.gov.arnih.gov.
Other supramolecular assemblies of famotidine include cocrystals with m-nitrobenzoic acid (FMT-MNBA), which showed improved permeability, and cocrystals with xanthine (B1682287) derivatives like theophylline (B1681296) and theobromine, which enhanced stability in acidic conditions nih.govtezu.ernet.in. Famotidine cocrystals with malonic acid have also been synthesized and characterized, with shifts in IR spectra indicating interactions between famotidine's N-H group and malonic acid's C=O group mdpi.com.
Advanced Structural Characterization and Solid State Science of Famotidine
Crystallographic Studies and Crystal Engineering
Analysis of Intermolecular Interactions (Hydrogen Bonds, π-Stacking)
The crystal structures of famotidine polymorphs are significantly influenced by a network of intermolecular interactions, predominantly hydrogen bonds and π-stacking. In famotidine, a large number of hydrogen bonds dominate the crystal packing due to the abundance of atoms capable of acting as both hydrogen acceptors and donors. nih.gov
For instance, in a novel cobalt(III) complex with famotidine, the structure is rich in atoms that can participate in hydrogen bond formation. nih.gov Beyond conventional hydrogen bonds, noncovalent interactions such as C-H···π and N-H···π interactions within the famotidine anion contribute to stabilizing the complex structure. nih.gov Furthermore, π···π stacking interactions are observed between neighboring complex cations. nih.gov
In the context of famotidine polymorphs, the hydrogen bond network varies between forms. Form A exhibits a three-dimensional hydrogen-bond network, while Form B features a two-dimensional network. cam.ac.uk This difference is attributed to an additional intramolecular N-H···N hydrogen bond present in Form B, which leads to a folded molecular shape compared to the open conformation of Form A. cam.ac.uk
Investigation of Packing Arrangements in Different Polymorphs
Famotidine is known to exhibit solid-state polymorphism, with two commonly discussed forms: Form A and Form B. researchgate.net These polymorphs are conformational polymorphs, meaning they differ in the arrangement and/or conformation of molecules within their crystal lattice. cam.ac.ukfda.gov The commercial active pharmaceutical ingredient (API) of famotidine is typically the metastable Form B. researchgate.net
In Form A, the famotidine molecule adopts an open conformation, while in Form B, it adopts a folded shape stabilized by an internal N-H···N hydrogen bond. cam.ac.uk Both polymorphs feature an intramolecular N-H···N interaction between the guanidine (B92328) group and the thiazole (B1198619) ring's nitrogen atom, which imparts planarity to this part of the molecule. cam.ac.uk The packing arrangement in Form B is characterized by two-dimensional hydrogen-bonded layers, with no conventional hydrogen bonds between these layers. cam.ac.uk Interlayer regions in Form B exhibit a corrugated nature, involving edge-to-face C-H···π interactions between thiazole rings and side-on interactions between thioether units. cam.ac.uk
The differences in packing arrangements contribute to distinct mechanical properties. Form B demonstrates a highly anisotropic elastic response, suggesting potential slip planes parallel to the (101̅) planes due to its 2-D hydrogen-bonded layers. cam.ac.uk In contrast, Form A exhibits a more isotropic nature in its mechanical properties. cam.ac.uk
Experimental Electron Density Distribution in Crystalline Forms
The experimental electron density distribution in crystalline forms of famotidine provides crucial insights into interatomic interactions and electronic properties. Accurate structure factors have been measured for both polymorphs A and B of famotidine at 100 K using X-ray diffraction. nih.gov The experimental electron-density distribution was modeled using a multipole model, and interatomic interactions were analyzed using the atoms-in-molecules theory. nih.gov
Studies have shown an excellent equivalence between most electronic and electrostatic properties across polymorphs A and B. nih.gov No significant differences were found in interatomic interactions (via topological analysis) or in atomic charges derived from atomic basin integration. nih.gov Additional derived properties, such as the molecular dipole moment, also did not distinguish between the polymorphs. nih.gov
However, the molecular electrostatic potential mapped onto the molecular surface revealed differences between Form A and Form B. nih.gov While the sizes of electronegative and electropositive areas match in both conformations, the average electrostatic potential in the electronegative area of Form A is -40 kJ mol⁻¹, whereas in Form B, it is -55 kJ mol⁻¹. nih.gov This, combined with their physical shape and dimensions, suggests that the polymorphs are mutually exclusive at the same receptor binding site. nih.gov
Tautomeric Forms and Their Spectroscopic Characterization
Tautomerism, a phenomenon where molecules exist in two or more interconvertible forms, plays a significant role in the properties of pharmaceutical compounds like famotidine. Tautomers are characterized using traditional spectroscopic and crystallographic methods, such as X-ray and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comworktribe.com NMR spectroscopy is particularly effective for studying tautomerism due to its sensitivity to hydrogen atom locations. worktribe.com
While specific details on the tautomeric forms of famotidine and their direct spectroscopic characterization are not extensively detailed in the provided search results, the general principles of tautomerism in drug molecules apply. Many active pharmaceutical ingredients (APIs) can convert into different tautomers during formulation or in the final drug product, potentially forming different polymorphs, solvates, or amorphous forms. worktribe.com This can lead to variations in physicochemical properties, including solubility and stability. worktribe.com
The existence of different prototropic species (tautomers) can influence dissolution, disintegration, and solubility. tandfonline.com Broadband spectroscopy is instrumental in studying the behavior of tautomers in solid crystal, amorphous, and glass phases of drugs. tandfonline.com It is important to note that the tautomer observed in the solid state via X-ray methods may differ from the tautomer present in aqueous solution or other solvents, and this can further vary under different physiological conditions. tandfonline.com
Table 1: Key Characteristics of Famotidine Polymorphs
| Characteristic | Famotidine Form A | Famotidine Form B |
| Molecular Conformation | Open | Folded (with internal N-H···N hydrogen bond) cam.ac.uk |
| Hydrogen Bond Network | Three-dimensional cam.ac.uk | Two-dimensional cam.ac.uk |
| Average Electrostatic Potential (Electronegative Area) | -40 kJ mol⁻¹ nih.gov | -55 kJ mol⁻¹ nih.gov |
| Elastic Response | More isotropic cam.ac.uk | Highly anisotropic cam.ac.uk |
| Commercial API | Not typically the marketed form researchgate.net | Metastable, typically the marketed form researchgate.net |
Molecular Mechanism of Action and Receptor Interaction Research of Famotidine
Histamine (B1213489) H2 Receptor Antagonism at the Molecular Level
Famotidine functions as a specific and competitive antagonist of the histamine H2 receptor, preventing histamine from binding and activating the receptor. fishersci.caciteab.comwikipedia.org
Famotidine binds to the H2 receptor in a competitive and reversible manner, demonstrating high selectivity for this receptor subtype. wikipedia.orgfishersci.cawikipedia.org Its interaction with the H2 receptor is considerably more potent than that of other H2 receptor antagonists like cimetidine (B194882). wikipedia.orgfishersci.at Real-time kinetic studies involving a fluorescent ligand have indicated that famotidine exhibits slow dissociation kinetics from the H2 receptor. transcriptionfactor.org Unlike cimetidine, famotidine has a minimal impact on the cytochrome P450 enzyme system. wikipedia.org
Famotidine exhibits high affinity and potency for the histamine H2 receptor. Research has determined its dissociation constant (Kd) to be 14 nM and its half-maximal inhibitory concentration (IC50) to be 33 nM. fishersci.nowikipedia.orgciteab.comebi.ac.uk This potency translates to a significant reduction in basal receptor activity, reported to be as high as 75%. fishersci.nowikipedia.orgciteab.comebi.ac.uk In comparative studies, famotidine has been shown to be approximately 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine (B14927) in inhibiting gastric acid secretion. wikipedia.orgmims.com
The following table summarizes key affinity and potency data for famotidine and other H2 receptor antagonists:
Table 1: Receptor Affinity and Potency of Famotidine and Other H2 Receptor Antagonists
| Compound | Target Receptor | Kd (nM) | IC50 (nM) | Functional IC50 (µM) | Basal Activity Reduction (%) | Arrestin Recruitment EC50 (nM) | Relative Potency (vs. Cimetidine) |
| Famotidine | Histamine H2R | 14 fishersci.nowikipedia.orgciteab.comebi.ac.uk | 33 fishersci.nowikipedia.orgciteab.comebi.ac.uk | 0.039 (13 µg/L) fishersci.atebi.ac.uk | 75 fishersci.nowikipedia.orgciteab.comebi.ac.uk | 105 wikipedia.orgfishersci.atfishersci.nowikipedia.org | 20-50x more potent wikipedia.orgmims.com |
| Cimetidine | Histamine H2R | 586 fishersci.atebi.ac.uk | N/A | 1.59-3.09 (400-780 µg/L) fishersci.atebi.ac.uk | N/A | N/A | 1x (reference) |
| Ranitidine | Histamine H2R | N/A | N/A | N/A | N/A | N/A | 8x less potent than Famotidine wikipedia.orgmims.com |
Beyond its role as a competitive antagonist, famotidine also acts as an inverse agonist at the histamine H2 receptor. wikipedia.orgfishersci.atfishersci.nowikipedia.orgciteab.comconicet.gov.arnih.govwikipedia.org This inverse agonism is characterized by its ability to reduce basal levels of cyclic adenosine (B11128) monophosphate (cAMP) in a concentration-dependent manner. conicet.gov.arnih.govwikipedia.org Famotidine effectively blocks Gs protein signaling pathways. wikipedia.orgfishersci.atfishersci.nowikipedia.org The mechanisms underlying inverse agonist-induced receptor desensitization and internalization differ fundamentally from those triggered by agonists. wikipedia.org
Famotidine induces histamine H2 receptor desensitization and internalization, mimicking the effects observed with histamine and the agonist amthamine (B1667264) in this regard. conicet.gov.arnih.govwikipedia.org This process leads to receptor down-regulation. conicet.gov.arnih.govwikipedia.org Notably, the receptor internalization promoted by famotidine appears to primarily mediate receptor down-regulation rather than recycling, a behavior distinct from that observed with agonists. nih.govwikipedia.org Furthermore, famotidine-induced H2R desensitization does not involve the participation of G protein-coupled receptor kinases (GRKs). nih.govwikipedia.org Studies also suggest that inverse agonists can induce receptor co-internalization as part of the crosstalk between histamine H1 and H2 receptors. mims.com
Famotidine exhibits biased agonism, meaning it selectively activates certain signaling pathways while inhibiting others. fishersci.atfishersci.nowikipedia.orgconicet.gov.arnih.govwikipedia.org Specifically, while it acts as an inverse agonist concerning intracellular cAMP levels, it demonstrates positive efficacy as an agonist for receptor desensitization, internalization, and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. nih.govwikipedia.org Famotidine promotes arrestin-scaffolded signaling, particularly through the ERK pathway, and functions as a partial agonist of arrestin recruitment with an EC50 of 105 nM. wikipedia.orgfishersci.atfishersci.nowikipedia.org This ligand bias has significant physiological and pharmacological implications for cellular metabolism. conicet.gov.arwikipedia.org Along with other H2 receptor blockers like cimetidine, ranitidine, and tiotidine, famotidine displays a biased profile favoring ERK1/2 pathway activation over cAMP production. laboratorynotes.com
Downstream Cellular and Signal Transduction Pathways
The primary pharmacological action of famotidine involves the inhibition of gastric acid secretion. This is achieved by blocking the actions of histamine on H2 receptors located on parietal cells, which in turn reduces intracellular cAMP levels and inhibits the activation of proton pumps. wikipedia.orgwikipedia.orgsci-hub.se
Beyond its direct effect on gastric acid, famotidine influences several downstream cellular and signal transduction pathways:
In studies using HEK293T and AGS gastric epithelial cells, famotidine treatment leads to both a reduction in cAMP levels and an increase in ERK phosphorylation. conicet.gov.arnih.govwikipedia.org
The ERK phosphorylation induced by famotidine has been shown to promote the expression of Histidine Decarboxylase (HDC), the enzyme responsible for histamine synthesis, in AGS cells. nih.govwikipedia.orglaboratorynotes.comfishersci.ie This positive regulation of HDC expression is specifically mediated by the ERK1/2 pathway, as it is impeded by the MEK inhibitor PD98059. nih.govwikipedia.orgfishersci.ie
Famotidine can modulate histamine-induced signaling processes in infected Caco2 cells, specifically inhibiting histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells. doi.org This inhibition can reduce TLR3-dependent signaling pathways that lead to the activation of IRF3 and the NF-κB pathway, thereby influencing antiviral and inflammatory responses. doi.org
Treatment with famotidine has been observed to reduce the expression levels of inflammatory mediators such as CCL-2 and IL6. doi.org
Famotidine inhibits Gs-mediated signaling pathways. fishersci.nowikipedia.org
It has been shown to prevent histamine from accelerating the internalization of Angiotensin-Converting Enzyme 2 (ACE2) by inhibiting H2R and its downstream signaling, thereby preventing acute internalization of cell surface-localized ACE2 protein. probes-drugs.org
Exploration of Off-Target Interactions and Novel Molecular Activities
In Vitro Inhibition of Mast Cell Activation
Famotidine has been investigated for its potential to inhibit mast cell activation in in vitro settings. Mast cells express histamine H2 and H4 receptors, and histamine-induced increases in cyclic adenosine monophosphate (cAMP) in mast cells can be inhibited by famotidine. Specifically, a 10 µM pre-incubation of famotidine has been shown to block histamine-induced cAMP increases in human skin mast cells, although the precise IC50 for this effect has not been determined nih.gov.
Research suggests that famotidine's effect on mast cells might be indirect, primarily through its inhibition of histamine H2 receptors, which can influence histamine-induced signaling processes. For instance, famotidine treatment has been observed to inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells, leading to a reduction in TLR3-dependent signaling pathways that activate IRF3 and the NF-κB pathway. This, in turn, can control antiviral and inflammatory responses researchgate.net. Studies have also indicated that famotidine can reduce the expression levels of inflammatory mediators such as CCL-2 and IL-6 in SARS-CoV-2-infected cells researchgate.net.
While some studies have explored the idea that famotidine blocks the effects of histamine released by mast cells, other research indicates that its anti-inflammatory effects might not be solely mast cell-dependent. For example, mice lacking mast cells still responded to famotidine, suggesting that its anti-inflammatory actions can occur independently of mast cells researchgate.net. Instead, it has been hypothesized that famotidine may activate the inflammatory reflex, a vagus nerve-mediated mechanism that inhibits inflammation via alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) signal transduction researchgate.netresearchgate.net.
Comparative Analysis of Receptor Selectivity
Famotidine is primarily known for its high selectivity and potent antagonistic activity at the histamine H2 receptor. It competitively blocks histamine at these receptors, particularly those located on gastric parietal cells, leading to the inhibition of gastric acid secretion mims.comnih.gov.
Comparative studies have highlighted famotidine's strong affinity for the H2 receptor. For instance, famotidine binds to H2 receptors with a Ki of approximately 14 nM, demonstrating substantially greater activity than cimetidine, which has an affinity of around 590 nM nih.govresearchgate.net. The functional IC50 for the H2 receptor has been reported as approximately 13 µg/L (0.039 µM) for famotidine, compared to 400–780 µg/L (1.59–3.09 µM) for cimetidine nih.gov.
Beyond its primary target, research has explored famotidine's interaction with other receptors:
H1-histamine receptor: Famotidine is unlikely to contribute to effects via off-target antagonism of the histamine H1 receptor nih.gov. While H1 receptor antagonists are used to treat allergic reactions and can have actions at other receptors like adrenergic and serotonergic, famotidine's selectivity is for H2 wikipedia.orgnih.gov.
Sigma-1 and Sigma-2 receptors: Studies have indicated that famotidine does not act via sigma-1 or sigma-2 receptor binding nih.gov.
Other G protein-coupled receptors (GPCRs): While famotidine is a class A G protein-coupled receptor antagonist, its principal mechanism of action is through H2 receptor activity mdpi.com. Analysis of famotidine activity in histamine receptor competition assays suggests that over the range of clinical steady-state drug levels, famotidine is specific for H2 nih.gov. Therefore, off-target antagonism of histamine H3 or H4 receptors is also considered unlikely to significantly contribute to famotidine-mediated effects nih.gov.
Adrenergic, Cholinergic, Dopaminergic, Neuroleptic, Serotonergic, Purinergic, Androgen Receptors: Famotidine's primary selectivity is for the H2 receptor, and it is not typically associated with significant binding or antagonistic activity at these other receptor types in a therapeutically relevant manner nih.govfda.gov. Unlike some first-generation H1-antihistamines that show non-selectivity and can produce dopaminergic, serotonergic, and cholinergic responses, famotidine exhibits high specificity for H2 nih.gov.
The high selectivity of famotidine for the H2 receptor is a key characteristic of its pharmacological profile, distinguishing it from less selective agents.
Data Tables
Table 1: Comparative Receptor Binding Affinity (Ki/IC50) of Famotidine and Cimetidine for H2 Receptor
| Compound | Receptor | Ki (nM) nih.gov | Functional IC50 (µM) nih.gov |
| Famotidine | Histamine H2 | 14 | 0.039 |
| Cimetidine | Histamine H2 | 586 | 1.59–3.09 |
Table 2: Famotidine's Interaction with Other Receptors
| Receptor Type | Famotidine Interaction nih.gov |
| Histamine H1 | Unlikely off-target antagonism |
| Histamine H3 | Unlikely off-target antagonism |
| Histamine H4 | Unlikely off-target antagonism |
| Sigma-1 | No direct binding |
| Sigma-2 | No direct binding |
| Beta1-adrenergic | Not a primary target |
| Cholinergic | Not a primary target |
| Dopaminergic | Not a primary target |
| Neuroleptic | Not a primary target |
| Serotonergic | Not a primary target |
| Purinergic | Not a primary target |
| Androgen | Not a primary target |
Preclinical and in Vitro Pharmacological Investigations of Famotidine
In Vivo Studies on Gastric Secretion Inhibition in Animal Models
Famotidine's capacity to inhibit gastric acid secretion has been demonstrated in several animal models. In studies involving conscious gastric fistula cats, famotidine was shown to be a potent inhibitor of dimaprit-induced hypersecretion. nih.gov When compared to ranitidine (B14927), another H2 receptor antagonist, famotidine demonstrated a dose-dependent inhibitory effect that was approximately 4.5 times more potent. nih.gov Famotidine behaved as a competitive antagonist, causing a parallel shift in the dose-response curve to dimaprit without affecting the maximum response. nih.gov
Investigations in pylorus-ligated rat models further support these findings. In these studies, famotidine administration led to a significant reduction in the volume of gastric secretion and total acid output when compared to control groups. scialert.net Histological examination of the stomach tissue in these animals revealed that those treated with famotidine showed significant healing of ulcers compared to the untreated disease control groups. scialert.net
| Parameter | Famotidine | Ranitidine | Source |
| ID₅₀ (μmol/kg) | 0.067 ± 0.015 | 0.30 ± 0.025 | nih.gov |
| pA₂ Value | 7.95 | 6.92 | nih.gov |
Evaluation of Antiulcer Activity in Animal Models
The antiulcer efficacy of famotidine has been evaluated in various animal models of gastric ulceration. In rats with ulcers induced by pylorus ligation or ethanol, famotidine formulations have shown significant antiulcer activity. scialert.netresearchgate.net The protective effect was confirmed through the analysis of ulcer indices and histopathological examination, which showed that famotidine treatment resulted in the healing of ulcers. scialert.net
Further studies using indomethacin-induced gastric ulcer models in rats have also been conducted. nih.govnih.gov In one such study, a combination therapy of famotidine and quercetin was investigated. The results indicated that treatment with the famotidine and quercetin combination led to the absence of any signs of inflammation or hemorrhage in the gastric tissue. nih.govnih.gov This combination also significantly prevented the indomethacin-induced decrease in gastric glutathione (GSH) levels, helping to restore them to normal. nih.govnih.gov
| Ulcer Induction Model | Animal Model | Key Findings | Source |
| Pylorus Ligation | Rat | Reduced ulcer index; healing of ulcers confirmed by histology. | scialert.netresearchgate.net |
| Ethanol-Induced | Rat | Significant antiulcer activity observed. | researchgate.net |
| Indomethacin-Induced | Rat | Famotidine combined with quercetin showed absence of inflammation and hemorrhage; prevented decrease in GSH levels. | nih.govnih.gov |
Investigation of Metabolic Effects in Animal Models (e.g., Liver Glycogen Sparing)
Research into the metabolic effects of famotidine has revealed its influence on glycogen metabolism. In studies using fasting Balb/c mice, famotidine was found to significantly increase liver glycogen reserves in a dose-dependent manner. tandfonline.com This glycogen-sparing effect suggests an interaction with pathways that regulate glycogen synthesis. The study demonstrated that the highest administered dose resulted in a fourfold increase in liver glycogen. tandfonline.com This effect is attributed, at least in part, to its inhibitory action on glycogen synthase kinase-3β (GSK-3β), a key enzyme in the regulation of glycogen synthesis. tandfonline.com
| Animal Model | Effect Observed | Mechanism | Source |
| Fasting Balb/c Mice | Dose-dependent increase in liver glycogen reserves. | Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). | tandfonline.comnih.gov |
In Vitro Enzyme Inhibition Assays
In vitro assays have been crucial in identifying the specific enzymatic targets of famotidine. These studies have confirmed that famotidine is a potent and selective inhibitor of histamine (B1213489) H2 receptors. nih.gov Famotidine's interaction with other enzymes has also been explored. It was found to inhibit glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ value of 1.44 μM. nih.govresearchgate.net Additionally, a novel zinc-famotidine complex was shown to exhibit significant inhibitory activity against human urease enzyme. tandfonline.comtandfonline.comnih.gov
Conversely, several in vitro studies have investigated famotidine's potential activity against viral enzymes, specifically the proteases of SARS-CoV-2. These biophysical and enzymatic assays have consistently shown that famotidine does not bind to or inhibit the function of the SARS-CoV-2 proteases, 3CLpro and PLpro. nih.govnih.gov
| Enzyme Target | Result | Metric | Source |
| Histamine H₂ Receptor (Guinea Pig Atria) | Inhibition | pA₂ = 8.33 | nih.gov |
| Histamine H₂ Receptor (Rat Gastric Secretion) | Inhibition | pA₂ = 7.83 | nih.gov |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | IC₅₀ = 1.44 μM | nih.govresearchgate.net |
| Human Urease (as Zinc-Famotidine complex) | Significant Inhibition | Not specified | tandfonline.comtandfonline.com |
| SARS-CoV-2 3CLpro | No Inhibition | Not applicable | nih.govnih.gov |
| SARS-CoV-2 PLpro | No Inhibition | Not applicable | nih.govnih.gov |
In Vitro Antiviral Efficacy Studies
Following computational studies that suggested famotidine might interact with SARS-CoV-2 proteases, its direct antiviral efficacy was tested in vitro. nih.govsciencenews.org Despite the predictions from in silico models, laboratory experiments have demonstrated that famotidine does not possess direct antiviral activity against SARS-CoV-2. nih.govsciencenews.org
Studies using different cell lines, including Vero E6 cells and human lung cells, found that famotidine did not inhibit the replication of the SARS-CoV-2 virus, even at concentrations as high as 200 µM. nih.govresearchgate.net These results indicate that famotidine is not a direct-acting inhibitor of SARS-CoV-2 replication. nih.govresearchgate.net
Preclinical Pharmacokinetics and Metabolism Research of Famotidine
Absorption and Bioavailability in Animal Models
Preclinical studies in animal models have demonstrated that famotidine is incompletely absorbed following oral administration. In rats and dogs, the oral bioavailability of famotidine ranges from approximately 30% to 40% fda.gov. Specifically, absorption rates were reported as 28% in rats and 43% in dogs hres.ca. After oral dosing, peak plasma concentrations typically occur within 1 to 3 hours hres.camims.commedicines.org.ukfda.gov. Famotidine undergoes minimal first-pass metabolism, contributing to its systemic availability hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.com. The presence of food may slightly increase bioavailability, but this effect is not considered clinically significant hres.camedicines.org.ukfda.govhres.ca. Repeated dosing in animal models does not lead to drug accumulation, with plasma levels remaining similar to those observed after single doses hres.camedicines.org.ukfda.govhres.ca.
Table 1: Famotidine Absorption and Bioavailability in Animal Models
| Species | Oral Bioavailability (%) | Absorption (%) | Time to Peak Plasma Concentration (hours) | First-Pass Metabolism |
| Rat | 30-40 fda.gov | 28 hres.ca | 1-3 hres.ca | Minimal hres.cahres.ca |
| Dog | 30-40 fda.gov | 43 hres.ca | Not explicitly stated | Minimal hres.cahres.ca |
Tissue Distribution Studies in Preclinical Species
Famotidine exhibits wide distribution in preclinical species. In rats, following oral or intravenous administration, famotidine appears in highest concentrations in the kidney, liver, pancreas, and submandibular gland nih.gov. Other tissues where high levels of radioactivity were found after an oral dose in rats include the gastrointestinal tract, arteries, epiphyseal membrane, fascia, and uvea hres.cahres.ca. The distribution pattern in rats remained unaffected by repeated dosing hres.cahres.ca. Studies have also indicated that famotidine does not effectively cross the blood-brain barrier or the placental barrier in rats hres.ca. However, it has been detected in rat milk hres.ca. In dogs, the plasma half-life was observed to be 2.5 hours, and this remained unchanged after repeated doses, suggesting no tendency for the drug to accumulate in the body hres.cahres.ca. The apparent volume of distribution in adults is reported to be 1.1-1.4 L/kg nih.gov.
Metabolic Pathways and Identification of Metabolites (e.g., S-oxide)
Famotidine undergoes minimal first-pass metabolism hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.com. Approximately 25-30% of the drug is eliminated through hepatic metabolism nih.govdrugbank.com. The primary site of metabolism is the liver mims.commedicines.org.uk. The only metabolite consistently identified in rats and dogs is the S-oxide derivative (sulfoxide) hres.cahres.ca. This S-oxide metabolite is considered inactive medicines.org.ukhpra.ie. Investigations into famotidine's interaction with hepatic microsomal enzymes, such as the cytochrome P450 system, in animal models and in vitro studies have shown no significant interference with the disposition of compounds metabolized by this system hres.camedicines.org.ukhres.cahres.cafda.govhres.ca. Famotidine demonstrates low affinity for hepatic microsomal cytochrome P-450 enzyme systems fda.gov.
Excretion Routes and Renal Clearance Mechanisms in Animal Models
Famotidine is primarily eliminated through renal and metabolic routes. In rats, urinary excretion accounted for 28% of an oral dose and 83% of an intravenous dose, while fecal excretion accounted for 70% of an oral dose and 17% of an intravenous dose hres.cahres.ca. A small amount, about 2.4% of the dose, was excreted in the bile in rats hres.cahres.ca. In dogs, 45% of an oral dose was excreted in the urine, compared to 100% of an intravenous dose hres.cahres.ca.
Renal clearance plays a significant role in famotidine elimination. In rats, renal clearance (CLR) was found to be greater than the glomerular filtration rate (GFR), with a CLR/GFR ratio of approximately 4.5 at low plasma concentrations (0.2-1.8 µg/ml), indicating active secretion by the renal tubules nih.govpsu.edu. As famotidine plasma concentrations increased (25-76 µg/ml), the CLR/GFR ratio approached 1, suggesting saturation of the secretory mechanism nih.govpsu.edu. The maximum rate of secretory transport (Tm) in rats averaged 180 µ g/min/kg nih.govpsu.edu. Approximately 50-70% of an intra-arterial bolus dose was excreted in the urine as unchanged drug within 24 hours in rats nih.govpsu.edu. Over a dose range of 0.3-30 mg/kg, no dose-dependent effect on total or renal clearance was observed in rats nih.govpsu.edu.
Table 2: Famotidine Excretion in Animal Models
| Species | Route of Administration | Urinary Excretion (% unchanged drug) | Fecal Excretion (%) | Biliary Excretion (%) | Renal Clearance (mL/min) | CLR/GFR Ratio (at low plasma conc.) | Max. Secretory Transport Rate (Tm) |
| Rat | Oral | 28 hres.cahres.ca | 70 hres.cahres.ca | 2.4 hres.cahres.ca | Not explicitly stated | 4.5 nih.govpsu.edu | 180 µ g/min/kg nih.govpsu.edu |
| Intravenous | 83 hres.cahres.ca | 17 hres.cahres.ca | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Dog | Oral | 45 hres.cahres.ca | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Intravenous | 100 hres.cahres.ca | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Plasma Protein Binding Characteristics in Preclinical Systems
Famotidine exhibits relatively low plasma protein binding in preclinical systems. In both rats and dogs, protein binding was found to be approximately 21% to 27% fda.gov. Generally, famotidine is reported to be 15-20% protein bound hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.comhpra.iehres.cawikipedia.org. This low binding suggests that a significant fraction of the drug remains unbound in plasma, available for distribution to tissues and elimination medicines.org.ukhpra.ieresearchgate.net.
Table 3: Famotidine Plasma Protein Binding in Preclinical Systems
| Species | Plasma Protein Binding (%) |
| Rat | 21-27 fda.gov |
| Dog | 21-27 fda.gov |
| General | 15-20 hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.comhpra.iehres.cawikipedia.org |
Analytical Chemistry Methodologies for Famotidine Research
Spectrophotometric Techniques
Spectrophotometry is a widely applied technique for the determination of Famotidine due to its speed, simplicity, accuracy, and cost-effectiveness. Various spectrophotometric approaches have been developed, often relying on the formation of colored products or changes in absorbance upon reaction with specific reagents. farmaciajournal.comscielo.br
Flow Injection Analysis (FIA) coupled with spectrophotometric detection offers an automated and efficient approach for Famotidine determination. One such method involves the reaction of Famotidine with cupric acetate (B1210297) to form a blue-colored complex, which exhibits absorption maxima at 314 nm and 630 nm. This method allows for a high sampling rate of up to 60 samples per hour with a relative standard deviation of less than 1.4%. tandfonline.comcapes.gov.br Another application of FIA for Famotidine involves a direct spectrophotometric assay at a maximum wavelength of 265 nm, optimized and validated for linearity, limit of detection (0.1 mg L⁻¹), precision, selectivity, and accuracy. This method demonstrated good agreement with high-performance liquid chromatography (HPLC) results for dissolution tests of Famotidine tablets. researchgate.net Furthermore, an oxidative coupling reaction between Famotidine and pyrocatechol (B87986) in the presence of ferric ammonium (B1175870) sulfate (B86663) as an oxidant agent has been developed, yielding a water-soluble blue product with high absorptivity at 580 nm. This method is fast, accurate, and simple. derpharmachemica.com
Table 1: Flow Injection Spectrophotometric Methods for Famotidine
| Reagent/Reaction | Wavelength (nm) | Linearity Range (µg/mL or mg/L) | Sampling Rate (samples/hour) | Relative Standard Deviation (%) | Citation |
| Cupric Acetate Complex | 314, 630 | 10-50, 50-500 | 60 | <1.4 | tandfonline.comcapes.gov.br |
| Direct Spectrophotometric Assay | 265 | 20-60 (mg L⁻¹) | 30 | <1.0 | researchgate.net |
| Pyrocatechol + Ferric Ammonium Sulfate (Oxidative Coupling) | 580 | Not specified | 30 | Not specified | derpharmachemica.com |
UV-Vis spectrophotometry is a fundamental technique for Famotidine analysis, with various adaptations to enhance selectivity and sensitivity.
Direct UV-Vis Spectrophotometry : Simple UV spectrophotometric methods measure the absorbance of Famotidine directly in solutions such as 0.1 M NaOH at 286 nm, or 0.1 M HCl and 0.1 M H₂SO₄ at 265 nm. These methods typically obey Beer's law over concentration ranges like 0.63 - 15.0 µg/mL (in NaOH) and 1.25 - 30.0 µg/mL (in HCl/H₂SO₄). farmaciajournal.com Famotidine in methanol (B129727):water (50:50) shows a maximum absorbance at 273 nm. ajpaonline.com
Derivative Spectra : Derivative spectrophotometry can be employed to resolve overlapping spectra and enhance analytical precision. For Famotidine, first-order derivative spectra have been utilized, with an absorbance maximum at 280 nm. ijrap.netresearchgate.net Another approach involves measuring amplitudes at 252.8 nm in first-order derivative spectra for Famotidine in 0.1N NaOH. innovareacademics.in Difference spectrophotometry, which measures the absorbance difference between two equimolar solutions of the analyte in different chemical forms, has also been developed for Famotidine, with measurements taken between 290.60 nm (maxima) and 259 nm (minima). itmedicalteam.pl
Area Under Curve (AUC) : The Area Under Curve method is another quantitative approach in UV-Vis spectrophotometry. For Famotidine, this method involves measuring the area in the wavelength range of 264.0 nm to 269.0 nm. ijrap.netresearchgate.net
Table 2: UV-Vis Spectrophotometric Parameters for Famotidine
| Method Type | Solvent/Medium | Wavelength (nm) / Range (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Citation |
| Direct UV (Method A) | 0.1 M NaOH | 286 | 0.63 - 15.0 | Not specified | farmaciajournal.com |
| Direct UV (Method B, C) | 0.1 M HCl / 0.1 M H₂SO₄ | 265 | 1.25 - 30.0 | Not specified | farmaciajournal.com |
| Direct UV | Methanol:Water (50:50) | 273 | 5 - 50 | >0.9908 | ajpaonline.com |
| First-Order Derivative | Not specified | 280 | 10 - 80 | Not specified | ijrap.netresearchgate.net |
| First-Order Derivative | 0.1N NaOH | 252.8 (amplitude) | Not specified | Not specified | innovareacademics.in |
| Difference Spectrophotometry | Not specified | ΔA between 290.60 and 259 | 5 - 30 | Not specified | itmedicalteam.pl |
| Area Under Curve (AUC) | Not specified | 264.0 - 269.0 | 10 - 80 | Not specified | ijrap.netresearchgate.net |
Oxidative coupling reactions are frequently employed to produce colored species suitable for spectrophotometric determination of Famotidine.
2,4-Dinitrophenylhydrazine (2,4-DNPH) : A sensitive spectrophotometric method involves the oxidative coupling reaction between 2,4-DNPH (oxidized by potassium iodate) and Famotidine in an alkaline medium. This reaction forms a strongly colored chromogen with a maximum absorbance at 608 nm. Beer's law is obeyed in the concentration range of 25-250 µg/mL, with a molar absorptivity of 3337.808 L.mol⁻¹.cm⁻¹ and a detection limit of 0.006 µg/mL. journalppw.com
Pyrocatechol : As mentioned in the flow injection section, pyrocatechol in the presence of ferric ammonium sulfate forms a blue-colored oxidative coupling product with Famotidine, detectable at 580 nm. derpharmachemica.com
Diazotized Metochlopramide Hydrochloride (DMPH) : A method based on the diazotization and coupling reaction between Famotidine and diazotized DMPH in a phosphate (B84403) buffer solution yields an orange azo dye, which is water-soluble and exhibits high absorptivity at 478 nm. This method follows Beer's law in the concentration range of 1-40 µg/mL, with a correlation coefficient of 0.9955 and an apparent molar absorptivity of 2.0 x 10⁴ L.mol⁻¹.cm⁻¹. researchgate.netresearchgate.netuobaghdad.edu.iq
N-Bromosuccinimide and Ceric Sulfate : Famotidine can be determined spectrophotometrically through oxidation with N-bromosuccinimide and ceric sulfate, with absorbance measured at 521 nm and (528, 526) nm, respectively. researchgate.net
1,4-Benzoquinone (B44022) : Spectrophotometric methods have been developed using 1,4-benzoquinone reagent at pH 5.2, where the condensation product of Famotidine and 1,4-benzoquinone is measured at 502 nm. This method is linear for Famotidine concentrations from 40-160 µg/mL. research-nexus.nettandfonline.com
Table 3: Oxidative Coupling Reactions for Famotidine Quantification
| Reagent(s) | Oxidant | Medium | Wavelength (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L.mol⁻¹.cm⁻¹) | Citation |
| 2,4-DNPH | Potassium Iodate | Alkaline | 608 | 25 - 250 | 3337.808 | journalppw.com |
| Pyrocatechol | Ferric Ammonium Sulfate | Not specified | 580 | Not specified | Not specified | derpharmachemica.com |
| Diazotized Metochlopramide Hydrochloride (DMPH) | Not applicable | Phosphate Buffer | 478 | 1 - 40 | 2.0 x 10⁴ | researchgate.netresearchgate.netuobaghdad.edu.iq |
| 1,4-Benzoquinone | Not applicable | pH 5.2 | 502 | 40 - 160 | Not specified | research-nexus.nettandfonline.com |
Charge transfer (CT) complexation reactions are utilized for the spectrophotometric determination of Famotidine, forming intensely colored products.
Cresol (B1669610) Red : Famotidine reacts with cresol red in an ethanolic medium to form a 1:2 charge-transfer complex, resulting in a decrease in absorbance at 520 nm. The decrease in absorbance (ΔA) correlates linearly with Famotidine concentration in the range of 2-61 µg/mL, with a good correlation coefficient of 0.9995. The assay limit of determination is 0.28 µg/mL. asianpubs.orgresearchgate.net
Π-Acceptors : Other Π-acceptor reagents such as chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone), dichlorodicyanobenzoquinone (DDQ), and dichloronitrophenol (DCNP) have been used. These reactions typically occur in methanol, producing colored products with maximum absorption wavelengths at 458/460 nm for chloranil/DDQ and 425 nm for DCNP. The formation of these complexes can take approximately 30 minutes, and the color remains stable for at least 1 hour. scielo.brtandfonline.com
Table 4: Charge Transfer Complex-Based Spectrophotometric Methods for Famotidine
| Reagent | Solvent | Wavelength (nm) | Complex Ratio (Famotidine:Reagent) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Citation |
| Cresol Red | Ethanol | 520 (ΔA) | 1:2 | 2 - 61 | 0.9995 | asianpubs.orgresearchgate.net |
| Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) | Methanol | 458/460 | Not specified | Not specified | Not specified | scielo.brtandfonline.com |
| Dichlorodicyanobenzoquinone (DDQ) | Methanol | 460 | Not specified | Not specified | Not specified | scielo.brtandfonline.com |
| Dichloronitrophenol (DCNP) | Methanol | 425 | Not specified | Not specified | Not specified | scielo.brtandfonline.com |
Spectrofluorimetry offers highly sensitive methods for Famotidine determination, often achieving lower detection limits compared to spectrophotometry.
9,10-Phenanthraquinone : A selective and stability-indicating spectrofluorimetric method for Famotidine (FMT) is based on its reaction with 9,10-phenanthraquinone in an alkaline medium. This reaction yields a highly fluorescent derivative, which is measured at 560 nm after excitation at 283 nm. The fluorescence intensity-concentration plot is rectilinear over the range of 50-600 ng/mL, with a minimum quantification limit (LOQ) of 13.0 ng/mL and a minimum detection limit (LOD) of 4.3 ng/mL. researchgate.netresearchgate.net
1,4-Benzoquinone : In addition to spectrophotometric applications, the condensation products of Famotidine with 1,4-benzoquinone also exhibit fluorescence at 665 nm when excited at 290 nm. The calibration graphs for this method are rectilinear from 0.4-1.4 µg/mL for Famotidine, and the spectrofluorimetric method proved to be significantly more sensitive than its spectrophotometric counterpart. research-nexus.nettandfonline.com
Ternary Complex Formation with Lanthanide Ions : A highly sensitive and specific method involves the formation of a ternary complex of Famotidine with EDTA (PubChem CID: 6052) and terbium chloride (TbCl₃) (PubChem CID: 24590) in an acetate buffer (pH 4). Alternatively, complexes can be formed with hexamine (PubChem CID: 3563) and either lanthanum chloride (LaCl₃) (PubChem CID: 62650) or cerous chloride (CeCl₃) (PubChem CID: 24458) in borate (B1201080) buffer (pH 6.2 and 7.2, respectively). In all these cases, the relative fluorescence intensity of the formed complexes is measured at 580 nm after excitation at 290 nm. nih.gov
Table 5: Spectrofluorimetric Methods for Famotidine
| Reagent(s) | Excitation (nm) | Emission (nm) | Linearity Range (ng/mL or µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Citation |
| 9,10-Phenanthraquinone | 283 | 560 | 50 - 600 (ng/mL) | 4.3 | 13.0 | researchgate.netresearchgate.net |
| 1,4-Benzoquinone | 290 | 665 | 0.4 - 1.4 (µg/mL) | Not specified | Not specified | research-nexus.nettandfonline.com |
| EDTA + TbCl₃ | 290 | 580 | Not specified | Not specified | Not specified | nih.gov |
| Hexamine + LaCl₃ or CeCl₃ | 290 | 580 | Not specified | Not specified | Not specified | nih.gov |
Chromatographic Separation Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of Famotidine, offering high selectivity and sensitivity, especially for complex matrices or when impurities need to be resolved.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a common method for Famotidine analysis in bulk drug, pharmaceutical formulations, and biological fluids.
One method uses a Supelcosil LC18 column with an isocratic mobile phase of 13:87 (v/v) acetonitrile (B52724)–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (B128534) (pH 3.0) at a flow rate of 1 mL/min. UV detection is performed at 265 nm. This method is linear over a concentration range of 1-80 µg/mL. researchgate.net
Another RP-HPLC method for simultaneous estimation of Famotidine, Paracetamol (PubChem CID: 1983), and Ibuprofen (B1674241) (PubChem CID: 3672) utilizes a Nucleosil C-18 column with a mobile phase of methanol and water (0.05% o-phosphoric acid) (83:17, v/v) at a flow rate of 0.7 mL/min, with detection at 270 nm. Retention times for Famotidine, Paracetamol, and Ibuprofen were found to be 1.81, 2.58, and 8.58 minutes, respectively. Linearity for Famotidine was observed from 0.5-3 µg/mL. rjptonline.org
For Famotidine in human plasma, a rapid and sensitive RP-HPLC method with column switching has been developed. This method involves cation exchange solid phase extraction with SCX cartridges, followed by separation on an Inertsil C4 column connected to a BDS Hypersil C8 column. UV detection is set at 267 nm. The standard curve is linear in the range of 1-100 ng/mL, with a limit of quantification of 1 ng/mL. nih.gov
Another RP-HPLC method for Famotidine determination in human plasma uses an alkaline mobile phase (acetonitrile/10 mM phosphate with 10 mM 1-heptanesulphonic acid, pH 7.5), allowing for a lower limit of quantification (5 ng/mL) due to more intense absorption at 286 nm in alkaline conditions. scite.ai
A method for Famotidine oral suspension uses a Waters X-Bridge C18 column (150 x 4.6 mm, 3.5 µm) with a mobile phase of pH 6.0 Acetate buffer (Mobile phase-A) and pH 6.0 Acetate buffer and organic mixture (30:70) (Mobile phase-B). The flow rate is 0.8 mL/min, and detection is at 265 nm. ijrps.com
Table 6: Chromatographic Separation Methods for Famotidine
| Method Type | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL or ng/mL) | Retention Time (min) | Citation |
| RP-HPLC | Supelcosil LC18 | 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer + 0.2% triethylamine (pH 3.0) | 1 | 265 | 1 - 80 (µg/mL) | Not specified | researchgate.net |
| RP-HPLC | Nucleosil C-18 | Methanol:Water (0.05% o-phosphoric acid) (83:17, v/v) | 0.7 | 270 | 0.5 - 3 (µg/mL) | 1.81 | rjptonline.org |
| RP-HPLC (Column Switching) | Inertsil C4 + BDS Hypersil C8 | Acetonitrile/phosphate aqueous solution (C4), Acetonitrile/sodium dodecyl sulfate and phosphate aqueous solution (C8) | Not specified | 267 | 1 - 100 (ng/mL) | Not specified | nih.gov |
| RP-HPLC | Not specified | Acetonitrile/10 mM phosphate + 10 mM 1-heptanesulphonic acid (pH 7.5) | Not specified | 286 | 5 (ng/mL) - LOQ | Not specified | scite.ai |
| RP-HPLC | Waters X-Bridge C18 | pH 6.0 Acetate buffer (A) and pH 6.0 Acetate buffer + organic mixture (30:70) (B) | 0.8 | 265 | Not specified | Not specified | ijrps.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of famotidine due to its sensitivity, accuracy, and ability to separate the drug from its degradation products and excipients researchgate.nettandfonline.com. The United States Pharmacopoeia (USP) recommends an HPLC method for the determination of famotidine in its bulk form, utilizing an acetate buffer of pH 6:acetonitrile (93:7) as the mobile phase with UV detection at 275 nm isciii.es.
Several HPLC methods have been developed for famotidine, often involving reversed-phase chromatography. One such method for famotidine and its degradation products employs a mobile phase of 84% ammonium acetate buffer (pH 2.9) and 16% acetonitrile, pumped at a flow rate of 1.5 mL/min, with UV detection tandfonline.com. The retention time for famotidine was observed to be 4.16 minutes with a mobile phase of methanol:1% acetic acid solution (30:70 v/v) at a flow rate of 0.4 mL/min and detection at 267 nm. This method demonstrated linearity from 0.0001 to 0.1 mg/mL, a correlation coefficient of 0.99998, a limit of detection (LOD) of 0.00048 mg/mL, and a limit of quantification (LOQ) of 0.00148 mg/mL researchgate.net.
Another method for simultaneous estimation of famotidine, paracetamol, and ibuprofen utilized a Nucleosil C-18 column with a mobile phase of methanol and water (0.05% o-phosphoric acid) in an 83:17 (v/v) ratio at a flow rate of 0.7 mL/min, detected at 270 nm. The retention time for famotidine was 1.81 minutes, with linearity in the range of 0.5-3 µg/mL and a correlation coefficient (r²) of 0.999 rjptonline.org.
Table 1: Representative HPLC Parameters for Famotidine Analysis
| Parameter | Value (Method 1) tandfonline.com | Value (Method 2) researchgate.net | Value (Method 3) rjptonline.org |
| Column | Reversed-phase | Not specified | Nucleosil C-18 (15cm, 4.6 mm I.D × 250 mm) |
| Mobile Phase | 84% Ammonium acetate buffer (pH 2.9): 16% Acetonitrile | Methanol:1% Acetic acid solution (30:70 v/v) | Methanol:Water (0.05% o-phosphoric acid) (83:17 v/v) |
| Flow Rate | 1.5 mL/min | 0.4 mL/min | 0.7 mL/min |
| Detection Wavelength | UV | 267 nm | 270 nm |
| Retention Time (Famotidine) | Not specified | 4.16 min | 1.81 min |
| Linearity Range | Not specified | 0.0001 - 0.1 mg/mL | 0.5 - 3 µg/mL |
| Correlation Coefficient (r) | 0.9955 (for degradation kinetics) tandfonline.com | 0.99998 | 0.999 |
| LOD | 10 ng (0.4 µg/mL) tandfonline.com | 0.00048 mg/mL | Not specified |
| LOQ | Not specified | 0.00148 mg/mL | Not specified |
| Recovery | Not specified | Relative error < 2% | 100.90 ± 1.99 % rjptonline.org |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a rapid, simple, and cost-effective approach for the analysis of famotidine, particularly for simultaneous determination with other drugs in combined dosage forms nih.govderpharmachemica.comtandfonline.com. A validated HPTLC method for simultaneous quantitation of famotidine, paracetamol, and diclofenac (B195802) potassium uses HPTLC aluminum plates precoated with silica (B1680970) gel 60F254 as the stationary phase. The mobile phase consists of toluene-acetone-methanol-formic acid (5:2:2:0.01, v/v/v/v), with densitometric evaluation at 274 nm. Under these conditions, famotidine exhibited an Rf value of 0.17 ± 0.03 nih.govoup.com. The linearity range for famotidine was found to be 100-600 ng/spot nih.govoup.com.
Another HPTLC method for famotidine and domperidone (B1670879) used ethyl acetate:methanol:water (8.0:1.5:0.3 v/v/v) as the mobile phase on silica gel 60 F254 plates, with UV detection at 288 nm. Famotidine had an Rf value of 0.42 ± 0.02. The LOD and LOQ for famotidine were 200 ng/spot and 300 ng/spot, respectively, with an average recovery of 98.88% derpharmachemica.com.
Table 2: Representative HPTLC Parameters for Famotidine Analysis
| Parameter | Value (Method 1) nih.govoup.com | Value (Method 2) derpharmachemica.com | Value (Method 3) tandfonline.com | Value (Method 4) akjournals.com |
| Stationary Phase | Silica gel 60F254 | Silica gel 60 F254 | Silica gel 60F254 | Silica gel 60F-254 |
| Mobile Phase | Toluene:Acetone:Methanol:Formic acid (5:2:2:0.01 v/v/v/v) | Ethyl acetate:Methanol:Water (8.0:1.5:0.3 v/v/v) | Methanol:Ethyl acetate:Hexane:Ammonia (2:6:1:0.5 v/v/v/v) | Chloroform:Methanol:Ethyl acetate:Acetic acid (21.5:16.1:59.1:3.2% v/v/v/v) |
| Detection Wavelength | 274 nm | 288 nm | 264 nm | 256 nm |
| Rf Value (Famotidine) | 0.17 ± 0.03 nih.govoup.com | 0.42 ± 0.02 derpharmachemica.com | 0.69 ± 0.02 tandfonline.com | 0.21 ± 0.01 akjournals.com |
| Linearity Range | 100-600 ng/spot nih.govoup.com | Not specified | 10-300 ng/band tandfonline.com | 160-960 ng/spot akjournals.com |
| LOD | Not specified | 200 ng/spot derpharmachemica.com | 3 ng/band tandfonline.com | 2 ng/spot akjournals.com |
| LOQ | Not specified | 300 ng/spot derpharmachemica.com | 10 ng/band tandfonline.com | 5 ng/spot akjournals.com |
| Recovery | Not specified | 98.88 % derpharmachemica.com | 98.56 ± 0.37% tandfonline.com | 75.34% (oxidative degradation) akjournals.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a separation technique that has been optimized for the determination of famotidine, including its related impurities, in pharmaceutical formulations and biological fluids researchgate.netnih.govresearchgate.netnih.gov. A simple and rapid capillary zone electrophoresis (CZE) method with UV detection has been developed for famotidine and its potential impurities. The separation was performed using a fused silica capillary and 37.5 mM phosphate buffer at pH 3.5 as the electrolyte. This method allowed for the resolution of six impurities from the famotidine peak in under 7 minutes. The calibration curves were linear over a concentration range of 1.5 to 78.5 µg/mL. The detection limit for famotidine was found to be 0.09 µg/mL, with intra- and inter-day relative standard deviations for migration times and peak areas less than 2% and 5%, respectively nih.govresearchgate.net. Another CE method for famotidine in serum, urine, and pharmaceutical formulations utilized a 60 mM phosphate buffer adjusted to pH 6.5, yielding a detection limit of 0.16 µg/mL for famotidine nih.gov.
Table 3: Representative Capillary Electrophoresis Parameters for Famotidine Analysis
| Parameter | Value (Method 1) nih.govresearchgate.net | Value (Method 2) nih.gov |
| Capillary | Fused silica capillary | Not specified |
| Electrolyte/Buffer | 37.5 mM Phosphate buffer pH 3.5 | 60 mM Phosphate buffer pH 6.5 |
| Detection | UV | UV |
| Separation Time | < 7 min (for famotidine and impurities) | Not specified |
| Linearity Range | 1.5 - 78.5 µg/mL | Not specified |
| LOD | 0.09 µg/mL | 0.16 µg/mL |
| RSD (Migration Time) | < 2% | Not specified |
| RSD (Peak Area) | < 5% | Not specified |
Capillary Gas Chromatography (GC)
While less common for non-volatile compounds like famotidine, capillary gas chromatography (GC) has been employed, typically after pre-column derivatization, for the determination of famotidine in pharmaceutical preparations and human serum amecj.comresearchgate.netresearchgate.netoup.com. One GC procedure developed for famotidine, ranitidine (B14927), cimetidine (B194882), and metformin (B114582) involved pre-column derivatization with methylglyoxal (B44143) (MGo). GC was performed using an HP-5 column (30 m × 0.32 mm id) with an initial column temperature of 90 °C for 2 min, followed by a heating rate of 25 °C/min up to 265 °C. Nitrogen was used as the carrier gas at a flow rate of 2.5 mL/min with a split ratio of 10:1. A linear calibration curve was obtained within 50–1,000 ng/mL, and the limit of detection (LOD) for famotidine was reported to be within 17–25 ng/mL researchgate.netresearchgate.net. Another GC method, utilizing flame ionization detection (FID) after derivatization with trifluoroacetylacetone and ethyl chloroformate, employed a DB-1 column (30 m × 0.32 mm id) at an initial temperature of 100 °C for 2 min, ramping at 20 °C/min up to 250 °C oup.com.
Table 4: Representative Capillary Gas Chromatography Parameters for Famotidine Analysis
| Parameter | Value (Method 1) researchgate.netresearchgate.net | Value (Method 2) oup.com |
| Derivatization Reagent | Methylglyoxal (MGo) | Trifluoroacetylacetone and Ethyl Chloroformate |
| Column | HP-5 (30 m × 0.32 mm id) | DB-1 (30 m × 0.32 mm id, 0.25 µm film thickness) |
| Carrier Gas | Nitrogen | Nitrogen |
| Flow Rate | 2.5 mL/min | 2.5 mL/min |
| Initial Column Temperature | 90 °C (2 min hold) | 100 °C (2 min hold) |
| Ramp Rate | 25 °C/min up to 265 °C | 20 °C/min up to 250 °C (3 min hold) |
| Detection | Not specified | FID |
| Linearity Range | 50-1,000 ng/mL | Not specified |
| LOD | 17-25 ng/mL | Not specified |
| RSD (Retention Time) | ±4.6 % (for derivatization, elution, separation) researchgate.net | Not specified |
| RSD (Peak Height/Area) | ±4.6 % (for derivatization, elution, separation) researchgate.net | Not specified |
Electrochemical Detection Procedures
Electrochemical methods offer sensitive and cost-effective alternatives for famotidine analysis, often requiring simpler instrumentation and fewer reagents compared to chromatographic techniques tubitak.gov.tr.
Potentiometric Titration
Potentiometric titration methods are utilized for the determination of famotidine in bulk substance and pharmaceutical formulations. The British Pharmacopoeia (BP) recommends a potentiometric non-aqueous method for famotidine determination using perchloric acid as the titrant isciii.esscielo.brnih.gov.
New potentiometric methods have been developed, including those based on ion-selective membrane electrodes. One such method involves a plasticized poly(vinyl chloride) (PVC) matrix-type famotidine ion-selective membrane electrode, based on the ion-associate species formed by famotidine cation and tetraphenyl borate (TPB) counterion. This electrode showed a linear response for 1 × 10⁻³ to 1 × 10⁻⁵ M famotidine solutions over a pH range of 1-5, with an average recovery of 99.26% and a mean standard deviation of 1.12% researchgate.netcapes.gov.br. Another potentiometric method involves the oxidimetric titration of famotidine using lead(IV) acetate for the oxidation of the thioether group, in the presence of catalytic quantities of potassium bromide (KBr). Direct potentiometric determination of 1.75 × 10⁻² M famotidine solution yielded an average recovery of 100.51% with a mean standard deviation of 1.26% researchgate.netcapes.gov.br. A titrimetric method using potassium caroate as an oxidimetric agent is linear for pure substance in the interval of 1-10 mg/mL, with recovery percentages ranging from 99.2% to 100.5% and a LOQ of 0.03 mg/mL isciii.es.
Table 5: Representative Potentiometric Titration Parameters for Famotidine Analysis
| Parameter | Value (Method 1) researchgate.netcapes.gov.br | Value (Method 2) researchgate.netcapes.gov.br | Value (Method 3) isciii.es |
| Method Type | Ion-selective membrane electrode | Oxidimetric titration | Oxidimetric titration |
| Titrant/Reagent | Famotidine cation and tetraphenyl borate (TPB) counterion | Lead(IV) acetate with KBr catalyst | Potassium caroate |
| Linearity Range | 1 × 10⁻³ - 1 × 10⁻⁵ M | Not specified (Direct determination of 1.75 × 10⁻² M) | 1 - 10 mg/mL |
| pH Range | 1-5 | Not specified | pH 7 (for reaction with potassium caroate) isciii.es |
| Average Recovery | 99.26% | 100.51% | 99.2 - 100.5% |
| Mean/Relative Standard Deviation | 1.12% | 1.26% | 1.09 - 1.70% (pure substance), 1.17-2.87% (tablets) isciii.es |
| LOQ | Not specified | Not specified | 0.03 mg/mL isciii.es |
Polarography and Differential Pulse Voltammetry
Electrochemical techniques such as polarography and differential pulse voltammetry (DPV) are valuable for the quantitative determination of famotidine researchgate.nettubitak.gov.tr. Famotidine, while not electrochemically reducible at the dropping mercury electrode, exhibits catalytic proton reduction waves, with the peak obtained by in-phase AC polarography in neutral media being analytically significant oup.com. Direct current polarography has been used to investigate the interaction between famotidine and Ni²⁺, determining kinetic and thermodynamic parameters humanjournals.com.
Differential pulse voltammetry (DPV) is frequently employed due to its enhanced sensitivity. Studies using a disposable pencil graphite (B72142) electrode (PGE) for voltammetric determination of famotidine have shown an irreversible oxidation of famotidine, which is diffusion-controlled and pH-dependent. DPV in a phosphate buffer solution of pH 6.81 was used for quantitative determination, where the anodic peak current varied linearly with famotidine concentration in the range of 4.72 × 10⁻⁷ to 4.95 × 10⁻⁴ M. The detection and quantification limits were 1.51 × 10⁻⁷ M and 5.04 × 10⁻⁷ M, respectively tubitak.gov.trtubitak.gov.tr. Another DPV method using an ultra trace graphite electrode (UTGE) in 0.5 mol/L H₂SO₄ solution (pH 0.30) showed a linear calibration curve for famotidine in the concentration range of 2 × 10⁻⁶ to 9 × 10⁻⁵ mol/L. The LOD and LOQ were 3.73 × 10⁻⁷ mol/L and 1.24 × 10⁻⁶ mol/L, respectively, with good repeatability and accuracy researchgate.net.
Table 6: Representative Polarography and Differential Pulse Voltammetry Parameters for Famotidine Analysis
| Parameter | Value (DPV Method 1) tubitak.gov.trtubitak.gov.tr | Value (DPV Method 2) researchgate.net | Value (Polarography) humanjournals.com |
| Electrode Type | Disposable Pencil Graphite Electrode (PGE) | Ultra Trace Graphite Electrode (UTGE) | Dropping Mercury Electrode (DME) |
| Supporting Electrolyte/Buffer | Phosphate buffer pH 6.81 | 0.5 mol/L H₂SO₄ solution (pH 0.30) | 0.1 M KNO₃ with Triton X-100 (0.001%) humanjournals.com |
| Electrode Process | Irreversible oxidation, diffusion-controlled, pH-dependent | Irreversible anodic peak, diffusion-controlled | Irreversible, diffusion controlled (for Ni²⁺-Famotidine complex) humanjournals.com |
| Linearity Range | 4.72 × 10⁻⁷ - 4.95 × 10⁻⁴ M | 2 × 10⁻⁶ - 9 × 10⁻⁵ mol/L | Not specified |
| LOD | 1.51 × 10⁻⁷ M | 3.73 × 10⁻⁷ mol/L | Not specified |
| LOQ | 5.04 × 10⁻⁷ M | 1.24 × 10⁻⁶ mol/L | Not specified |
| Repeatability (RSD) | Not specified | 0.48% (peak current), 0.69% (peak potential) researchgate.net | Not specified |
Chemiluminescence-Based Quantification Methods
Chemiluminescence (CL) methods offer a highly sensitive and cost-effective approach for quantifying famotidine. A notable method involves the measurement of energy emitted from the interaction between famotidine and Luminol in an alkaline solution. This interaction generates an electronically excited intermediate state, which subsequently releases photons, providing a basis for quantification. amecj.comresearchgate.netamecj.com
This chemiluminescence method has demonstrated a linear calibration curve (LR) within the range of 2-12 mg mL⁻¹, exhibiting a high correlation coefficient (R²) of 0.9929. amecj.comresearchgate.netamecj.com The method also shows excellent sensitivity, with a Sandell's sensitivity of 1.287 × 10⁻⁵ mg cm⁻². amecj.comresearchgate.netamecj.com The detection limit (LOD) for famotidine using this technique was determined to be 0.0314 mg mL⁻¹, and the limit of quantification (LOQ) was 0.0952 mg mL⁻¹. amecj.comresearchgate.netamecj.com Recovery rates for famotidine in pharmaceutical preparations ranged from 96.5% to 104%, with a relative standard deviation (RSD%) below 1.981%, indicating efficient recovery and precision. amecj.comresearchgate.netamecj.com
Table 1: Analytical Parameters of a Chemiluminescence Method for Famotidine Quantification
| Parameter | Value | Citation |
| Linear Range (LR) | 2-12 mg mL⁻¹ | amecj.comresearchgate.netamecj.com |
| Correlation Coefficient (R²) | 0.9929 | amecj.comresearchgate.netamecj.com |
| Molecular Absorption Coefficient (ε) | 2621 × 10⁴ L mol⁻¹ cm⁻¹ | amecj.comresearchgate.netamecj.com |
| Sandell's Sensitivity | 1.287 × 10⁻⁵ mg cm⁻² | amecj.comresearchgate.netamecj.com |
| Detection Limit (LOD) | 0.0314 mg mL⁻¹ | amecj.comresearchgate.netamecj.com |
| Limit of Quantification (LOQ) | 0.0952 mg mL⁻¹ | amecj.comresearchgate.netamecj.com |
| Recovery | 96.5% - 104% | amecj.comresearchgate.netamecj.com |
| Relative Standard Deviation (RSD%) | Below 1.981% | amecj.comresearchgate.netamecj.com |
Advanced Spectroscopic and Microscopic Techniques for Structural Elucidation
Advanced spectroscopic and microscopic techniques are indispensable for the structural elucidation and characterization of famotidine, providing insights into its molecular structure, polymorphic forms, and interactions with other compounds.
Infrared (IR/FT-IR/IR-ATR) Spectroscopy
Infrared (IR) spectroscopy, including Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) techniques, is a powerful tool for identifying functional groups and assessing intermolecular interactions in famotidine. Characteristic absorption peaks in the IR spectrum of famotidine provide key structural information. The N-H stretching vibrations of amine groups typically appear around 3399-3400 cm⁻¹, while C-H stretching vibrations are observed around 2935 cm⁻¹. amecj.comresearchgate.netfarmaciajournal.com Other significant bands for famotidine include those at 3398, 3349, 3104, 1597, 1530, 1426, 1331, and 1276 cm⁻¹, corresponding to amines, amides, aromatics, alkyl halides, and alkene groups.
FT-IR spectroscopy is widely used in drug-excipient compatibility studies, where the absence of peak shifts or changes in characteristic bands indicates no significant interaction between famotidine and formulation components. farmaciajournal.com It is also crucial for confirming the formation of cocrystals, as vibrational changes serve as probes for intermolecular interactions in solid materials. For instance, in a famotidine-malonic acid cocrystal, shifts in the –N–H stretching frequency of famotidine were observed (e.g., from 3505, 3399, and 3376 cm⁻¹ to 3389, 3342, and 3246 cm⁻¹), suggesting interactions with the malonic acid's –C=O group. researchgate.net Similarly, shifts in N-H and C=O vibrations were noted upon the formation of a famotidine-m-nitrobenzoic acid salt cocrystal. ATR-FTIR spectroscopy is specifically employed to explore the effects of chemical enhancers on skin permeation, by observing changes in the fluidity of intercellular lipids.
Table 2: Characteristic IR Spectral Peaks of Famotidine
| Wavenumber (cm⁻¹) | Assignment | Citation |
| 3399-3400 | N-H stretching (amine group) | amecj.com |
| 2935.81 | C-H stretching | |
| 3505, 3399, 3376 | –NH stretch (in famotidine) | researchgate.net |
| 3398, 3349, 3104 | Amines, amides, aromatics | |
| 1597, 1530, 1426 | Alkyl halides, alkene groups | |
| 1331, 1276 | Alkyl halides, alkene groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 15N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of famotidine, providing insights into its atomic connectivity, conformation, and solution-state properties. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, and ¹⁵N NMR, are utilized. amecj.com
Studies have provided experimental ¹H, ¹³C, and ¹⁵N NMR spectra of famotidine dissolved in various solvents, such as dimethyl sulfoxide-d6 (DMSO-d6) and water. amecj.com Comprehensive assignments of observed chemical shifts are often based on detailed 1D and 2D NMR experiments, including techniques like ¹H/¹³C Heteronuclear Multiple-Bond Correlation (HMBC) NMR-pH titrations. These advanced studies have been crucial in correcting previous misassignments and clarifying the acid-base properties of famotidine at a site-specific level. For instance, it has been demonstrated that famotidine predominantly exists in an extended conformation in DMSO-d6, disproving earlier hypotheses of a folded conformation stabilized by intramolecular hydrogen bonds. NMR-pH titrations have identified four protonation steps for famotidine, with the sulfonamidate anion protonating at pH 11.3, followed by the guanidine (B92328) group at pH 6.8, and two overlapping protonation processes involving the amidine and thiazole (B1198619) moieties in strong acidic solutions.
Table 3: Selected ¹H NMR Chemical Shifts of Famotidine (in Water, 600 MHz, pH 7.00)
| Chemical Shift (ppm) | Intensity | Citation |
| 2.57 | 24.20 | amecj.com |
| 2.58 | 57.32 | amecj.com |
| 2.60 | 30.37 | amecj.com |
| 2.80 | 30.06 | amecj.com |
| 2.81 | 58.00 | amecj.com |
| 2.82 | 24.34 | amecj.com |
| 3.78 | 100.00 | amecj.com |
| 6.88 | 52.42 | amecj.com |
Mass Spectrometry (MS/MS, High-Resolution MS)
Mass Spectrometry (MS), including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is vital for determining the molecular weight, elemental composition, and fragmentation patterns of famotidine and its impurities. researchgate.net
In positive ion mode, famotidine typically shows a parent ion peak at m/z = 338 ([M+H]⁺). Characteristic product ions for famotidine in MS/MS analysis include m/z 189 and m/z 259. The product ion at m/z 189 is often chosen for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS) methods. For a sulfoxide (B87167) prodrug of famotidine, a characteristic parent ion peak was observed at m/z = 336 (M-1 peak, C8H15N7O2S3), with a base peak at m/z = 80. researchgate.net
High-resolution mass spectrometry, such as Ultra-High Performance Liquid Chromatography-Orbitrap HRMS (UHPLC-Orbitrap HRMS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), is employed for the sensitive and accurate determination of trace impurities like N-nitrosodimethylamine (NDMA) in famotidine and its preparations. UPLC-MS/MS techniques are also utilized for the identification and structural elucidation of unknown impurities, by comparing molecular ion and product ion fragmentation patterns with those of famotidine. For example, fragmentation data in both positive and negative ion modes are used to confirm the absence of nitrogen loss and to identify the site of imine formation in impurities.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal behavior of famotidine, including its melting point, purity, and glass transition temperatures. researchgate.netfarmaciajournal.com
Famotidine typically exhibits a sharp endothermic melting peak. Reported melting points for famotidine vary slightly depending on the sample and conditions, generally falling within the range of 163.1 °C to 166.4 °C. researchgate.net For instance, a melting endotherm at 163.1 °C with an enthalpy of fusion (∆H) of -129 mJ/mg has been reported. Another study observed an endothermic peak at 164.1 °C. In some cases, famotidine may show two endothermic transitions, with a characteristic sharp peak around 165.31 °C corresponding to the melting point and another around 200.61 °C attributed to drug decomposition.
DSC is also critical for assessing drug-excipient compatibility, where the presence or absence of shifts in the drug's characteristic melting peak can indicate interactions. farmaciajournal.com It is also used to confirm the formation of cocrystals, which often exhibit unique melting points different from the individual components. For example, a famotidine-malonic acid cocrystal showed a melting point of 172.5 °C, higher than both famotidine (163.6 °C) and malonic acid (135.3 °C). researchgate.net The disappearance of famotidine's endothermic peak in extruded filaments and 3D-printed tablets can indicate its complete solubilization in a polymeric carrier. DSC also helps in understanding the relationship between famotidine polymorphs, such as forms A and B.
Table 4: Reported DSC Melting Points for Famotidine
| Melting Point (°C) | Enthalpy of Fusion (∆H) | Context/Notes | Citation |
| 163.1 | -129 mJ/mg | Pure famotidine | |
| 163.5 | N/A | Endothermic melting peak | |
| 163.6 | N/A | Famotidine (compared to cocrystal) | researchgate.net |
| 164.1 | 78.6 J/g | Pure famotidine | |
| 164.76 | N/A | Pure famotidine | |
| 165.31 | N/A | Characteristic sharp endothermic peak | |
| 166 | 331.852 J/g | Characteristic peak | |
| 166.4 | N/A | Pure famotidine | researchgate.net |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of famotidine, identifying its polymorphic forms, and confirming the formation of new solid phases such as cocrystals. researchgate.net
Famotidine is known to exhibit two major crystalline polymorphs, forms A and B, with form A being the stable polymorph. PXRD patterns provide unique diffraction fingerprints for each crystalline form, allowing for their identification and differentiation. researchgate.net Sharp diffraction patterns of pure famotidine can be observed at specific 2θ diffraction angles, such as 11°, 16°, 19°, and 21°, proving its intrinsic crystallinity.
PXRD is extensively used to confirm the formation of cocrystals, as new cocrystalline phases will show unique peaks that are not present in the PXRD patterns of the individual starting materials. researchgate.net For example, a famotidine-malonic acid cocrystal (FMT-MAL) showed new peaks at 2θ values of 14.2°, 16.2°, 18.5°, 21.6°, 22.0°, 27.8°, and 29.8°, distinct from famotidine and malonic acid. researchgate.net The comparison of experimental PXRD patterns with simulated patterns from single-crystal X-ray structures helps confirm the homogeneity and purity of the crystalline phase. researchgate.net PXRD also plays a role in stability studies, where changes in the PXRD pattern can indicate degradation or phase transformations.
Computational Chemistry and Molecular Modeling of Famotidine
Molecular Dynamics (MD) Simulations
Conformational Stability Analysis of Ligand-Protein Complexes
Conformational stability analysis of ligand-protein complexes is critical for understanding the dynamic behavior and binding efficacy of a drug. Molecular dynamics (MD) simulations are a primary tool for this analysis, allowing researchers to observe the time-dependent evolution of a complex's structure mdpi.com. In studies involving famotidine, MD simulations have been employed to assess the stability of its complexes with various proteins. For instance, famotidine's complexes with SARS-CoV-2 non-structural proteins (NSP3, NSP7/8 complex, and NSP9) and Papain-like protease (PLpro) have been investigated for their stability over simulation periods, often up to 100 nanoseconds (ns) nih.govchemrxiv.orgresearchgate.net. These simulations aim to determine if the ligand maintains a stable binding pose within the protein's active site, which is indicative of a strong and effective interaction mdpi.com. Results often show that famotidine-protein complexes exhibit high stability over the simulation duration, suggesting efficient binding nih.govresearchgate.netchemrxiv.org.
Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF) Analysis
In studies involving famotidine, RMSD analysis has shown that famotidine-protein complexes, such as those with SARS-CoV-2 PLpro, maintain stable conformations throughout simulations. For the PLpro-Famotidine complex, the average RMSD has been reported to be around 2.9 Å (0.29 nm), with minor fluctuations, indicating stable binding researchgate.net. In contrast, the unbound PLpro protein showed an average RMSD of approximately 0.3 Å (0.03 nm), with fluctuations at certain time points researchgate.net. These findings suggest that famotidine binding contributes to the stability of the complex researchgate.net.
RMSF analysis for the PLpro-Famotidine complex has revealed an average RMSF of 2.6 Å (0.26 nm), with spikes in the plot at specific locations, consistent with the RMSD analysis in inferring the stability of the bound state researchgate.net. These analyses collectively affirm the stable binding of famotidine to its target proteins researchgate.netchemrxiv.orgresearchgate.net.
Table 1: Average RMSD and RMSF Values for PLpro and PLpro-Famotidine Complex
| Parameter | PLpro (unbound) | PLpro-Famotidine Complex | Unit | Source |
| Average RMSD (Cα atoms) | ~0.3 | ~2.9 | Å (nm) | researchgate.net |
| Average RMSF (residues) | N/A | ~2.6 | Å (nm) | researchgate.net |
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide a deeper understanding of the electronic structure, molecular geometry, and thermochemical properties of chemical compounds nih.govaspbs.comrsc.org. For famotidine, DFT has been utilized to investigate its molecular geometry and thermochemical parameters, often in comparison with other histamine (B1213489) H2-receptor antagonists like nizatidine, cimetidine (B194882), and ranitidine (B14927) researchgate.net.
These studies involve optimizing the molecular structures and calculating various parameters such as free energy, zero-point energy, enthalpy, and entropy researchgate.net. For example, studies using the DFT/B3LYP/6-31+G(d) level of theory have shown that famotidine possesses a high Gibbs free energy, zero-point energy, and enthalpy, along with low entropy researchgate.net. A higher Gibbs free energy is often associated with higher solubility researchgate.net. Additionally, quantum chemical calculations can predict vibrational spectra (e.g., IR spectra), which can be compared with experimental data for validation researchgate.net. The theoretical IR spectra of famotidine have been analyzed, with specific band assignments for various functional groups, such as asymmetric NH2 stretching, C=N stretching, and C-N bonds researchgate.net.
Table 2: Thermochemical Parameters of Famotidine (DFT/B3LYP/6-31+G(d) Level of Theory)
| Parameter | Value | Unit | Source |
| Gibbs Free Energy | High | N/A | researchgate.net |
| Zero-Point Energy | High | N/A | researchgate.net |
| Enthalpy | High | N/A | researchgate.net |
| Entropy | Low | N/A | researchgate.net |
Homology Modeling and Virtual Screening Approaches
Homology modeling and virtual screening are powerful computational techniques employed in drug discovery, especially when experimental protein structures are unavailable or when aiming to identify potential drug candidates from large chemical libraries core.ac.ukresearchgate.net. Homology modeling involves constructing a 3D model of a target protein based on its amino acid sequence and the known experimental structure of a homologous protein mdpi.comcore.ac.uk. This modeled structure can then be used for virtual screening.
Virtual screening (VS) involves computationally evaluating large databases of chemical compounds to identify those likely to bind to a specific target protein chemrxiv.orgcore.ac.uk. Famotidine has been included in virtual screening campaigns, particularly in the context of drug repurposing efforts. For instance, it has been identified as a potential hit compound in virtual screening studies targeting SARS-CoV-2 proteins, including the Spike glycoprotein (B1211001) and proteases chemrxiv.orgmdpi.com. These studies often employ various docking algorithms (e.g., high throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP)) to predict binding affinities and interaction modes core.ac.uk. Homology models have been crucial for targets like human transmembrane type 2 protease (TMPRSS2), for which no crystal structure was available, allowing for in silico analysis of famotidine's potential interactions mdpi.com.
Drug Interaction Mechanisms and Metabolism Research in Vitro and Animal Models
Cytochrome P450 Enzyme System Interaction Profile
Famotidine exhibits a notably low propensity for clinically significant drug interactions involving the hepatic cytochrome P450 system, a characteristic that differentiates it from other H2-receptor antagonists like cimetidine (B194882).
Numerous studies, both in vitro and in vivo, have consistently demonstrated that famotidine generally shows negligible or minimal interaction with the cytochrome P450 (CYP) enzyme system medcentral.comhres.catandfonline.comnih.govhres.cahres.catandfonline.com. This is in stark contrast to cimetidine, which is known for its marked interaction with these enzymes tandfonline.comnih.govtandfonline.com.
In Vitro Studies: In vitro investigations have revealed that famotidine causes only minimal suppression of aminopyrine (B3395922) and diazepam N-demethylase activities hres.catandfonline.comnih.gov. Furthermore, it showed negligible interaction with other CYP450 reactions, such as the deethylation of 7-ethoxycoumarin (B196162) and the demethylation of benzphetamine tandfonline.comnih.gov. While some studies, utilizing human liver microsomes (HLM) and cDNA-expressed human cytochrome P450s (rCYPs), indicated that famotidine (at concentrations ranging from 10 to 1,000 µM) could inhibit CYP3A4-mediated formation of noroxycodone and CYP2D6-mediated formation of oxymorphone, as well as CYP3A4-mediated formation of R- and S-EDDP, the half maximal inhibitory concentrations (IC50s) were exceptionally high. This suggests that reversible in vivo inhibition would likely only occur at concentrations exceeding 10 times therapeutic levels researchgate.netojp.govoup.com. Conversely, a study conducted in male ICR mice liver microsomes found famotidine to be non-inhibitory towards ethoxyresorufin O-deethylase (EROD), pentoxyresorufin (B137128) O-dealkylase (PROD), p-nitrophenol hydroxylase, and erythromycin (B1671065) N-demethylase (ERDM) activities nih.gov.
In Vivo Animal Studies: Animal studies have corroborated the in vitro findings, demonstrating that famotidine did not significantly affect hexobarbital (B1194168) sleeping time, plasma concentrations of diazepam, warfarin (B611796), and propranolol, or the elimination kinetics of antipyrine (B355649) hres.catandfonline.comnih.gov. These studies concluded that famotidine showed either no evidence or only minimal evidence of interaction with cytochrome P450 functions tandfonline.comnih.gov.
Human Studies: Human clinical studies have further supported the minimal interaction profile of famotidine. Coadministration of famotidine had no discernible effect on the pharmacokinetic variables of theophylline (B1681296), diazepam, desmethyldiazepam, and phenytoin (B1677684) tandfonline.comnih.govtandfonline.com. Similarly, it did not impact the half-life of antipyrine and aminopyrine or the prothrombin time ratios associated with warfarin therapy tandfonline.comnih.govtandfonline.com. Although one study using famotidine 40 mg twice daily did not observe inhibition of aminopyrine 14CO2 half-life or antipyrine clearance, it noted that a mild enzyme-inducing effect could not be entirely excluded, though it was deemed unlikely to be clinically significant during routine use nih.gov.
Table 1: Summary of Famotidine's Cytochrome P450 Interaction Profile
| Enzyme/Substrate | Type of Study | Effect of Famotidine | Reference |
| CYP450 System | In vitro, In vivo, Human | Negligible/Minimal interaction | medcentral.comhres.catandfonline.comnih.govhres.cahres.catandfonline.com |
| Aminopyrine N-demethylase | In vitro | Minimal suppression | hres.catandfonline.comnih.gov |
| Diazepam N-demethylase | In vitro | Minimal suppression | hres.catandfonline.comnih.gov |
| 7-ethoxycoumarin deethylation | In vitro | Negligible interaction | tandfonline.comnih.gov |
| Benzphetamine demethylation | In vitro | Negligible interaction | tandfonline.comnih.gov |
| CYP3A4 (noroxycodone, R-/S-EDDP) | In vitro (HLM, rCYPs) | Inhibition at high concentrations (>10x therapeutic) | researchgate.netojp.govoup.com |
| CYP2D6 (oxymorphone) | In vitro (HLM, rCYPs) | Inhibition at high concentrations (>10x therapeutic) | researchgate.netojp.govoup.com |
| EROD, PROD, p-nitrophenol hydroxylase, ERDM | In vitro (mouse liver microsomes) | Not inhibitory | nih.gov |
| Hexobarbital sleeping time | In vivo (animal) | No effect | hres.catandfonline.comnih.gov |
| Diazepam pharmacokinetics | In vivo (animal, human) | No significant alteration | hres.catandfonline.comnih.govhres.cahres.catandfonline.comnih.govnih.gov |
| Warfarin plasma concentrations/prothrombin time | In vivo (animal, human) | No effect | hres.catandfonline.comnih.govhres.cahres.catandfonline.com |
| Propranolol plasma concentrations | In vivo (animal) | No effect | tandfonline.comnih.gov |
| Antipyrine elimination kinetics/half-life | In vivo (animal, human) | No effect | tandfonline.comnih.govtandfonline.comnih.gov |
| Theophylline pharmacokinetics | Human | No effect | tandfonline.comnih.govtandfonline.com |
| Phenytoin pharmacokinetics | Human | No effect | tandfonline.comnih.govtandfonline.com |
Famotidine's impact on the metabolism of specific CYP substrates, such as aminopyrine and diazepam, has been thoroughly investigated, consistently demonstrating a lack of significant interaction.
Aminopyrine Metabolism: Famotidine does not substantially affect the metabolism of aminopyrine medcentral.comhres.catandfonline.comnih.govhres.cahres.catandfonline.comnih.gov. In vitro studies showed only minimal suppression of aminopyrine N-demethylase activity hres.catandfonline.comnih.gov. Human studies confirmed that coadministration of famotidine had no effect on the half-life of aminopyrine tandfonline.comnih.govtandfonline.com.
Diazepam Metabolism: Famotidine has been shown not to affect the hepatic elimination or pharmacokinetics of diazepam medcentral.comhres.catandfonline.comnih.govhres.cahres.catandfonline.comnih.govnih.gov. In vitro, famotidine produced only minimal suppression of diazepam N-demethylase activity hres.catandfonline.comnih.gov. Clinical studies in healthy male volunteers reported no significant alteration in the elimination half-life or total plasma clearance of diazepam when famotidine was coadministered, nor was there any enhancement of diazepam's sedative effects nih.govnih.gov. This indicates that famotidine, unlike cimetidine, does not significantly impair diazepam kinetics nih.gov.
Mechanistic Studies of Famotidine Degradation Pathways
Famotidine's stability is influenced by various environmental factors, particularly pH, leading to distinct degradation pathways.
Famotidine is known to undergo acid-catalyzed hydrolysis, a significant degradation pathway, especially in acidic environments such as the stomach nih.govresearchgate.netresearchgate.nettezu.ernet.inacs.org. The pH-rate profile of famotidine's degradation indicates that it undergoes specific acid catalysis in the acidic pH range nih.gov.
Acidic hydrolysis of famotidine can result in the formation of several degradation products. These include sulfamoyl amide, amide, and carboxylic acid derivatives researchgate.nettezu.ernet.in. Specifically, acid-catalyzed hydrolysis can yield the sulfamoyl amide at room temperature, while at elevated temperatures, the carboxylic acid derivative is formed nih.gov. Research suggests that the imine moiety within famotidine's amidine group is more susceptible to acid hydrolysis compared to the C=N moiety in its guanidine (B92328) group researchgate.net. Famotidine demonstrates greater susceptibility to acidic hydrolysis than to degradation under aqueous or basic conditions tezu.ernet.in.
Famotidine is susceptible to nitrosation reactions, particularly under acidic conditions in the presence of nitrite (B80452) nih.govresearchgate.net. This process can lead to the formation of N-nitrosamine impurities, which are a concern in pharmaceutical products due to their mutagenic and carcinogenic potential fda.govacs.org.
Studies have shown that nitrosation of famotidine occurs under mild conditions, specifically at the 5-position of the thiazole (B1198619) ring nih.gov. When pre-incubated with nitrite in an acidic environment, famotidine has been observed to increase the number of revertants in certain Salmonella typhimurium strains (TA100, TA102, TA97) and Escherichia coli strains (WP2uvrA, WP67), indicating mutagenic activity nih.gov. The extent of mutagenic derivative production is dependent on the doses of both famotidine and nitrite, with maximum formation occurring when nitrite is in slight molar excess nih.gov.
The optimal pH for the nitrosation reaction of famotidine is approximately 2.0. This pH is intermediate when compared to cimetidine (pH 1.5) and ranitidine (B14927) (pH 2.5) nih.gov. Although famotidine can undergo nitrosation, its potency as a precursor for mutagenic derivatives is considerably lower than that of cimetidine and ranitidine nih.gov. The nitrosation products of famotidine primarily induce base-pair substitutions in Salmonella DNA, with a greater propensity at G.C base pairs (as observed in strain TA100) nih.gov.
Table 2: Comparison of H2-Receptor Antagonist Nitrosation Properties
| H2-Receptor Antagonist | Optimal Nitrosation pH | Mutagenic Potency (relative to others) | Primary DNA Damage (Salmonella) | Reference |
| Famotidine | 2.0 | Considerably lower | Base-pair substitutions (G.C) | nih.gov |
| Cimetidine | 1.5 | Higher | Base-pair substitutions (G.C) | nih.gov |
| Ranitidine | 2.5 | Higher | Base-pair substitutions (A.T) | nih.gov |
Famotidine is capable of forming imines, which can be a pathway for its degradation, particularly in the presence of certain excipients researchgate.netscirp.orggoogle.com. A notable instance of this degradation pathway involves the interaction of famotidine with benzaldehyde (B42025).
An unknown impurity observed in famotidine oral solutions was identified as an imine, formed through a reaction between the terminal nitrogen of famotidine and benzaldehyde, an excipient commonly found in cherry flavorings researchgate.netscirp.orggoogle.com. Mass spectrometric analysis and fragmentation patterns confirmed that benzaldehyde reacted with the amine groups of famotidine, specifically at the terminal end of the sulfoxide (B87167) in the famotidine structure, to form these imines google.comgoogleapis.com. A proposed mechanism for this degradation involves initial Schiff base formation, followed by double bond isomerization, and subsequent hydrolysis to yield the degradant researchgate.net. This highlights the importance of excipient compatibility in pharmaceutical formulations of famotidine.
Complexation and Chelation Chemistry with Metal Ions (e.g., Zn(II))
Famotidine's interaction with metal ions, especially zinc(II), has been investigated through various in vitro and animal model studies, revealing significant implications for its pharmacological profile and potential for novel therapeutic applications.
Specific Mechanisms of Zn(II) Coordination
Famotidine incorporates a sulfamide (B24259) motif, which is recognized as a zinc-binding group, analogous to the sulfonamide group found in many carbonic anhydrase inhibitors nih.gov. Structural analyses, including high-resolution X-ray crystallography of famotidine bound to human carbonic anhydrase (hCA) isoforms I and II, have elucidated the precise mechanism of coordination. Famotidine coordinates the catalytic zinc ion within the active site of these enzymes via a nitrogen atom from its sulfamide group. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, resulting in a tetrahedral coordination geometry around the metal ion nih.gov.
Further studies indicate that famotidine can act as a tetradentate ligand, utilizing nitrogen and sulfur donor atoms. Specifically, coordination points include the nitrogen atom from the guanidine group (N6), the nitrogen atom from the thiazole ring (N4), the sulfur atom from the thioether linkage (S2), and the terminal N3 atom. The amino (NH2) groups at positions N3H2 and N6H2 can undergo deprotonation, allowing the drug to coordinate as a dianion jmchemsci.comresearchgate.net.
Synthesis and Characterization of Famotidine-Zn(II) Complexes
Researchers have successfully synthesized various famotidine-zinc(II) complexes. For instance, a mixed ligand complex of Zn(II) with famotidine and glycine (B1666218) has been prepared, characterized by the molecular formula [Zn(fam)(L)]NO3, where 'fam' denotes famotidine and 'HL' represents glycine. Characterization techniques, including elemental analysis, electronic, and infrared (IR) spectroscopy, were employed to confirm the complex's structure jocpr.com.
A solvent-free mechanochemical method has also been developed for the synthesis of a zinc(II)–famotidine complex tandfonline.comtandfonline.comresearchgate.netresearchgate.net. Fourier-transform infrared (FT-IR) spectroscopy has been instrumental in identifying the coordination sites. A comparison of the FT-IR spectra of the free famotidine ligand and its zinc complex indicates that coordination occurs through the guanidine-NH2, sulfamoyl-NH2, NH2-C=N, and thiazole ring-N groups. Furthermore, the guanidine-NH2 and sulfamoyl-NH2 groups appear to deprotonate upon complexation, leading to shifts or disappearance of their characteristic absorption frequencies tandfonline.comtandfonline.com.
In Vitro Research Findings
Carbonic Anhydrase (CA) Inhibition : Famotidine acts as a nanomolar inhibitor of several human carbonic anhydrase isoforms (hCA II, VI, VII, and XII), as well as Helicobacter pylori CAs. The high-resolution X-ray structures of famotidine bound to hCA I and II have provided critical insights into its mechanism of CA inhibition nih.gov.
Anti-Helicobacter pylori Activity : In vitro studies have demonstrated that the derivatization of famotidine with zinc significantly enhances its inhibitory activity against Helicobacter pylori, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for the zinc–famotidine complex ranged from 1 to 8 μg mL−1. Crucially, these studies confirmed that the observed activity was attributable to the formation of the zinc–famotidine complex itself, rather than a simple mixture of the zinc salt and famotidine tandfonline.comtandfonline.comresearchgate.net.
Table 1: Minimum Inhibitory Concentrations (MICs) of Zinc-Famotidine Complex against H. pylori (In Vitro) tandfonline.com
| Compound | MIC Range (μg mL⁻¹) |
| Zinc-Famotidine Complex | 1–8 |
| Famotidine + Zinc Salt (Mixture) | No significant activity |
Urease Inhibition : The zinc–famotidine complex has also exhibited significant inhibitory effects on human urease in in vitro assays tandfonline.comtandfonline.comresearchgate.net. Urease is a metalloenzyme, often containing nickel ions at its active site, and its inhibition is a key target in treating H. pylori infections tandfonline.comresearchgate.net.
Stability Constants of Ternary Complexes : Potentiometric titration methods have been employed to study the solution equilibria and stability constants of zinc(II) complexes with famotidine (as a primary ligand) and various peptides (as secondary ligands), including glycylglycine, glycinamide, glutamine, and glycylleucine. These in vitro studies, conducted at 25°C and an ionic strength of 0.10 mol/L NaNO3, revealed that ternary complexes (Zn(II)-FAM-peptide) are generally more stable than their corresponding binary Zn(II)-FAM or Zn(II)-peptide complexes. Positive Δlog K values indicated this enhanced stability. The concentration distribution diagrams showed that these ternary complexes achieved high formation percentages, ranging from approximately 88% to 99.9%, within the physiological pH range of 7.6 to 10.2 orientjchem.orgresearchgate.net.
Table 2: Relative Stability of Zn(II) Complexes with Famotidine and Peptides (In Vitro) orientjchem.orgresearchgate.net
| Complex Type | Δlog K Value (Indication of Stability) | Concentration Distribution (pH 7.6-10.2) |
| Zn(II)-Famotidine-Peptide (Ternary) | Positive (Enhanced Stability) | 88% - 99.9% |
| Zn(II)-Famotidine (Binary) | Lower | Lower |
| Zn(II)-Peptide (Binary) | Lower | Lower |
Animal Model Research Findings
Toxicity Profile : Studies conducted in male albino Wistar rats demonstrated that the zinc–famotidine complex exhibited a more favorable toxicity profile compared to the parent drug, as evidenced by a higher LD50 value tandfonline.comtandfonline.comresearchgate.net. This finding suggests that complexation with zinc can potentially enhance the safety of famotidine.
Gastric Secretion Modulation : An investigation into a mixed ligand complex of Zn(II) with famotidine and glycine revealed its impact on gastric secretion in pylorus-ligated rats. The complex significantly reduced both total and free acid levels in gastric secretions. Notably, this beneficial effect on gastric acid production did not lead to a significant alteration in the gastric emptying rate jocpr.com.
Advanced Research in Famotidine Formulation Science and Physical Pharmacy Academic Principles
Strategies for Polymorphic Control in Pharmaceutical Materials
Controlling polymorphism is paramount in pharmaceutical development to ensure consistent drug performance, stability, and therapeutic outcomes. malvernpanalytical.comjocpr.comphmethods.netbenthamdirect.com The presence of different polymorphic forms can lead to variations in physical properties like powder characteristics, melting point, enthalpy of fusion, and dissolution behavior. nih.gov For Famotidine, three polymorphs (forms A, B, and C) have been identified, with forms A and B being the most commonly discussed. nih.gov Famotidine Form A is the thermodynamically stable form, while Form B is kinetically favored and is the active pharmaceutical ingredient (API) in commercial formulations due to its superior biopharmaceutical properties. nih.govresearchgate.net
Various strategies are employed to control polymorphism during drug crystallization and manufacturing:
Crystallization Condition Optimization: Parameters such as solvent selection, temperature, pH, stirring rate, solvent addition rate, and initial concentration significantly influence the polymorphic form obtained. jocpr.combenthamdirect.comnih.govacs.org For instance, for Famotidine, the choice of solvent (e.g., acetonitrile (B52724), methanol (B129727), water), cooling rate, initial concentration, and nucleation temperature can affect the resulting polymorph. nih.govacs.org
Additives and Co-crystallization: Incorporating small molecule co-formers or excipients into the drug matrix through co-crystallization can modify the drug substance's properties, including solubility and stability, offering a means for polymorph control. jocpr.comvirginia.eduacs.org
Amorphous Formulations: In some instances, amorphous formulations are preferred over crystalline forms to circumvent polymorphism issues, as they often exhibit higher solubility and dissolution rates. However, amorphous forms tend to be less stable and may require additional stabilization strategies, such as the inclusion of polymer matrices. jocpr.comvirginia.edu
Process Control: Pharmaceutical processes like grinding, compression, and heating temperature can significantly affect polymorphic transformation. nih.gov Controlling environmental humidity and residual water content is also crucial to prevent unwanted polymorphic transformations during processing. nih.gov
Analytical Techniques for Monitoring: Comprehensive polymorph detection and control throughout the drug development workflow are essential. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), infrared (IR) spectroscopy, Raman spectroscopy, and microscopy are vital for characterizing and monitoring polymorphs. malvernpanalytical.comsymbiosisonlinepublishing.combenthamdirect.comnih.govresearchgate.netresearchgate.net XRD is considered a gold standard method for fast and accurate analysis of crystal structure. malvernpanalytical.combenthamdirect.com
The selection of the most stable polymorph for a marketed product is generally preferred to prevent polymorphic alterations during manufacturing, distribution, and storage. symbiosisonlinepublishing.combenthamdirect.com However, in the case of Famotidine, the metastable Form B is commercially used due to its better pharmacological activity and biopharmaceutical properties. nih.govresearchgate.net
Preparation and Characterization of Novel Famotidine Polymorphs for Improved Properties
The preparation of novel Famotidine polymorphs often aims to enhance desirable properties such as solubility, dissolution rate, and stability. While Famotidine has two commonly discussed polymorphs (A and B), research continues into methods for their selective crystallization and the potential discovery of new forms.
Preparation Methods:
Solvent Evaporation Method: This technique involves preparing a saturated solution of the drug in an appropriate solvent and then removing the solvent, often through rotary evaporation or air drying at various temperatures. This method can yield different potential polymorphs. symbiosisonlinepublishing.comresearchgate.net Nagaraju et al. utilized the solvent evaporation method to prepare Famotidine polymorphs, including those with polyvinylpyrrolidone (B124986) (PVP) and methanol. symbiosisonlinepublishing.comresearchgate.net
Controlled Crystallization: Manipulating crystallization conditions such as solvent, cooling rate, initial concentration, and nucleation temperature is crucial for selectively obtaining specific polymorphs. nih.govacs.org Studies have shown that Famotidine polymorph B preferentially crystallizes at high concentrations, and for solvents like acetonitrile or methanol, the cooling rate can influence the polymorph at high concentrations. When water is used as a solvent, nucleation temperature is the predominant controlling factor. nih.gov
Additives: The use of additives during crystallization can direct the formation of specific polymorphs. For example, Famotidine-PVP polymorphs have been prepared, demonstrating improved properties. researchgate.net
Characterization Techniques: Once prepared, novel Famotidine polymorphs are rigorously characterized to understand their solid-state properties and confirm their crystalline form. Common techniques include:
Powder X-Ray Diffraction (PXRD/XRD): This is a fundamental technique for determining the three-dimensional atomic and molecular structure of drug crystals and distinguishing between different crystal forms based on their unique diffraction patterns. malvernpanalytical.combenthamdirect.comnih.govresearchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with transitions in materials as a function of temperature or time. It is used to study melting points, polymorphic transformations, and thermal stability. benthamdirect.comnih.govresearchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonds and functional groups within a molecule, which can vary slightly between polymorphs due to different molecular packing. benthamdirect.comnih.govresearchgate.netresearchgate.net
Scanning Electron Microscopy (SEM): SEM is used to observe the morphology and surface characteristics of the crystals, as different polymorphs can exhibit distinct crystal habits. researchgate.net
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides vibrational information about the molecular structure and can be used for polymorph identification and characterization. symbiosisonlinepublishing.comnih.govresearchgate.net
Solubility and Dissolution Rate Measurements: These are critical for evaluating the pharmaceutical performance of different polymorphs. symbiosisonlinepublishing.comnih.govresearchgate.netnih.gov
For instance, studies on Famotidine-PVP polymorphs revealed that PVP polymorphs exhibited better stability compared to other prepared polymorphs based on DSC studies. FTIR studies indicated an absence of drug-additive interaction in PVP polymorphs, while SEM studies showed changes in morphology (tabular and prismatic for PVP and methanol polymorphs, respectively). XRD studies revealed an increase in crystallinity in methanol polymorphs compared to PVP polymorphs and the pure drug. researchgate.net
Impact of Formulation Excipients and Processing on Solid-State Stability
The solid-state stability of Famotidine, like other pharmaceutical compounds, is significantly influenced by the choice of formulation excipients and the processing methods employed during manufacturing. Polymorphism can impact the physical stability of drug formulations, potentially leading to changes in crystal morphology, size, and surface area over time. jocpr.com
Impact of Excipients: Excipients, while often considered inert, can interact with the API and influence its solid-state form and stability.
Polymer Matrices: Polymers, such as polyvinylpyrrolidone (PVP), can be used to stabilize amorphous forms or influence the crystallization of specific polymorphs. For Famotidine, PVP polymorphs have shown improved stability. jocpr.comresearchgate.net
Surfactants: Surfactants can affect the nucleation and growth of crystals, thereby influencing the polymorphic outcome.
Other Additives: Various additives can be incorporated to manipulate polymorphic transformations, affecting solvent-mediated phase transformations, solid-state transitions, and amorphous crystallization. researchgate.net
Impact of Processing: Manufacturing processes can induce polymorphic transformations or affect the stability of the desired polymorph.
Grinding/Milling: Mechanical stress from grinding can introduce disorder or induce polymorphic transformations. nih.govresearchgate.net
Compression: Tablet compression can also lead to changes in the solid state, potentially converting one polymorph to another or inducing amorphization. nih.govresearchgate.net
Heating Temperature: Elevated temperatures during drying or other thermal processes can accelerate polymorphic transformations. nih.govresearchgate.net
Environmental Conditions: Environmental factors such as humidity and residual water content must be carefully controlled during pharmaceutical processing and storage to prevent polymorphic transformation. nih.govresearchgate.net
For Famotidine, it has been observed that pharmaceutical processes such as grinding, compression, and heating temperature significantly affect its polymorphic transformation. nih.govresearchgate.net Maintaining controlled environmental humidity and minimizing residual water content are crucial to prevent undesired polymorphic transformations during processing. nih.govresearchgate.net Proper formulation design and storage conditions are essential to minimize the risk of polymorphic transformations and ensure product quality and shelf-life stability. jocpr.com
Dissolution Behavior and Solubility Enhancement of Famotidine Forms
The dissolution behavior and solubility of a drug are critical determinants of its bioavailability and therapeutic efficacy. Different polymorphic forms of Famotidine exhibit varying dissolution rates and solubilities, which can significantly impact its absorption in the body. jocpr.comphmethods.netsymbiosisonlinepublishing.comnih.govnih.gov
Dissolution Behavior of Famotidine Polymorphs:
Famotidine exists in multiple polymorphic forms, with Forms A and B being the most relevant. Form B, despite being metastable, is often preferred in commercial formulations due to its superior biopharmaceutical properties, which include better dissolution behavior and solubility compared to the more thermodynamically stable Form A. nih.govresearchgate.net
Studies have shown that a batch of Famotidine raw material contaminated with polymorph A was approximately 2.6 times less soluble than a pure Form B batch in pH 4.5 phosphate (B84403) buffer, which is the recommended dissolution medium by the US Pharmacopoeia for Famotidine tablets. researchgate.net
The morphology of polymorphs also plays a key role in their dissolution behavior. nih.gov
Solubility Enhancement Strategies: To improve the dissolution and solubility of Famotidine, especially for less soluble forms or to optimize the performance of existing forms, various strategies are employed:
Polymorph Selection: Selecting a polymorph with inherently higher solubility and dissolution rate is a primary strategy. For Famotidine, the choice of Form B over Form A is an example of this. phmethods.netnih.govresearchgate.net
Amorphous Forms: As discussed, amorphous forms generally exhibit higher solubility and dissolution rates compared to their crystalline counterparts due to their disordered structure. jocpr.comvirginia.edu
Co-crystallization: The formation of co-crystals can modify the solubility and dissolution properties of the drug substance. jocpr.com
Particle Size Reduction: Reducing particle size, for example, through micronization or nanonization, increases the surface area available for dissolution, thereby enhancing solubility and dissolution rate. nih.gov
Solid Dispersions: Forming solid dispersions with suitable carriers can improve the solubility and dissolution of poorly soluble drugs by dispersing the drug in an amorphous or finely crystalline state within a polymer matrix.
Use of Solubilizing Excipients: Incorporating excipients that enhance solubility, such as surfactants or polymers, into the formulation. For instance, Famotidine polymorphs prepared with polyvinylpyrrolidone (PVP) have shown better drug release and solubility. symbiosisonlinepublishing.comresearchgate.net
Table 1: Comparative Dissolution and Solubility of Famotidine Polymorphs
| Polymorph | Relative Solubility (pH 4.5 Phosphate Buffer) | Dissolution Behavior | Stability |
| Form A | Lower (e.g., ~2.6 times less than Form B) researchgate.net | Slower | More Stable (Thermodynamically) nih.govresearchgate.net |
| Form B | Higher researchgate.net | Faster | Less Stable (Metastable, Kinetically Favored) nih.govresearchgate.net |
| PVP Polymorphs | Enhanced researchgate.net | Better Drug Release researchgate.net | Good Stability researchgate.net |
Note: Data for relative solubility is based on a comparison of a Form A contaminated batch with a pure Form B batch. researchgate.net
Investigation of Physicochemical Stability in Simulated Biological Media
Understanding the physicochemical stability of Famotidine in simulated biological media is crucial for predicting its behavior in vivo, including its absorption, distribution, metabolism, and excretion. This type of investigation helps assess how the drug substance, particularly its various polymorphic forms, might interact with the physiological environment before reaching its target site.
Key aspects investigated in simulated biological media include:
Solubility and Dissolution in Biorelevant Media: Studies often involve assessing the solubility and dissolution profiles of different Famotidine polymorphs in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to mimic the conditions in the gastrointestinal tract. This helps predict the in vivo dissolution and absorption. jocpr.comnih.govnih.govsymbiosisonlinepublishing.com
Polymorphic Transformation: Researchers investigate whether polymorphic transformations occur when Famotidine comes into contact with simulated biological fluids. A less stable polymorph might convert to a more stable form, potentially affecting its dissolution rate and subsequent bioavailability. The "polymorphic window" for Famotidine crystallized from aqueous solution has been described, indicating conditions under which specific polymorphs are favored. nih.gov
Chemical Stability: The chemical degradation of Famotidine in simulated biological environments (e.g., hydrolysis, oxidation) is also studied to ensure the drug remains intact and active.
Interaction with Components of Biological Media: The potential for Famotidine to interact with enzymes, proteins, or other components present in simulated biological fluids can influence its stability and availability.
While specific detailed research findings on Famotidine's physicochemical stability solely in simulated biological media were not extensively detailed in the provided search results, the general principles of polymorph stability, solubility, and dissolution are directly relevant. For instance, the solubility and dissolution rate of different Famotidine polymorphs are directly linked to their performance in biological systems. The fact that Famotidine Form B, despite being metastable, is marketed due to its better pharmacological activity implies that its dissolution and stability characteristics in the physiological environment are favorable for absorption and efficacy. nih.govresearchgate.net The impact of polymorphism on drug bioavailability necessitates bioequivalence studies to demonstrate comparability between different formulations. jocpr.com
Table 2: Key Physicochemical Properties of Famotidine Polymorphs and Their Impact
| Property | Famotidine Form A (Stable) | Famotidine Form B (Metastable) | Impact on Drug Performance |
| Solubility | Lower researchgate.net | Higher researchgate.net | Directly affects bioavailability and absorption rate. Higher solubility generally leads to better absorption. jocpr.comphmethods.netsymbiosisonlinepublishing.comnih.gov |
| Dissolution Rate | Slower | Faster | Influences the rate at which the drug becomes available for absorption. Faster dissolution can lead to quicker onset of action. jocpr.comphmethods.netsymbiosisonlinepublishing.comnih.govnih.gov |
| Stability | More Thermodynamically Stable nih.govresearchgate.net | Kinetically Favored, Less Thermodynamically Stable nih.govresearchgate.net | Crucial for shelf-life and preventing polymorphic transformations during storage and processing. jocpr.comsymbiosisonlinepublishing.combenthamdirect.com |
| Bioavailability | Potentially Lower | Better nih.govresearchgate.net | The fraction of the administered dose that reaches systemic circulation. Directly impacts therapeutic efficacy. jocpr.comphmethods.netsymbiosisonlinepublishing.comnih.gov |
Future Directions and Emerging Research Themes for Famotidine
Elucidation of Additional Molecular Targets and Undiscovered Mechanisms of Action
Emerging research into famotidine extends beyond its primary role as an H2 receptor antagonist, investigating its potential interaction with additional molecular targets and uncovering new mechanisms of action, particularly in inflammatory and neurological contexts.
One significant area of investigation has been famotidine's potential role in mitigating the inflammatory response associated with severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. While initial in silico studies proposed that famotidine might inhibit SARS-CoV-2 proteases, such as 3CLpro or PLpro, subsequent experimental assays demonstrated that famotidine neither binds with nor inhibits the functions of these viral proteases, ruling out a direct antiviral mechanism of action fishersci.cafishersci.calibretexts.org. Instead, research points towards famotidine's ability to modulate host immunological responses. Studies suggest that famotidine can activate the vagus nerve inflammatory reflex, leading to the attenuation of cytokine storm by significantly reducing serum and spleen levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govwikidoc.orgsci-hub.st. This anti-inflammatory effect is considered a key mechanism in its observed clinical benefits in some COVID-19 patients wikidoc.orgfishersci.ca. Furthermore, hypotheses suggest that famotidine might act by blocking histamine (B1213489) release and fortifying the glycocalyx, contributing to its observed symptomatic improvements and reduction in inflammation without compromising immunity against SARS-CoV-2 fishersci.calibretexts.org.
Beyond infectious diseases, famotidine is also being explored for its potential in neurological conditions. Researchers are investigating whether famotidine can help reduce levodopa-induced dyskinesia, which are involuntary movements experienced by patients with Parkinson's disease fishersci.com. This line of inquiry suggests potential molecular targets or pathways distinct from its histaminergic activity, opening new avenues for pharmacological understanding.
Exploration of Famotidine's Role in Non-Acid Related Biological Processes
The investigation into famotidine's non-acid related biological processes largely overlaps with the elucidation of its additional molecular targets, emphasizing its anti-inflammatory and immunomodulatory properties. The observed effects of famotidine in reducing cytokine levels (TNF-α and IL-6) and activating the vagus nerve inflammatory reflex represent a significant departure from its gastric acid-reducing function nih.govwikidoc.orgsci-hub.st. This suggests a broader influence on systemic inflammatory pathways, which could be leveraged for conditions beyond gastrointestinal disorders. Although the hypothesis of famotidine acting as a mast cell stabilizer to reduce the release of inflammatory mediators has been considered, current evidence remains insufficient to fully support this mechanism nih.gov. Nevertheless, the consistent findings regarding its ability to dampen cytokine responses highlight a promising non-acid related biological role.
Development of Innovative Analytical Platforms for Famotidine Research
Advancements in analytical chemistry are crucial for the comprehensive study of famotidine, from its quantification in various matrices to understanding its interactions and stability. Innovative analytical platforms are being developed to improve the sensitivity, speed, and cost-effectiveness of famotidine research.
One such innovative approach involves the development of a novel chemiluminescence method for quantifying minute amounts of famotidine. This highly sensitive and cost-effective technique relies on measuring the light emitted from the interaction between famotidine and Luminol in an alkaline solution, generating an electronically excited intermediate state that releases photons mims.com. The method has demonstrated excellent sensitivity and efficient recovery for measuring famotidine in pharmaceutical preparations.
Table 1: Performance Parameters of a Novel Chemiluminescence Method for Famotidine Quantification
| Parameter | Value | Unit |
|---|---|---|
| Linear Calibration Curve Range | 2 - 12 | mg mL⁻¹ |
| Correlation Coefficient (R²) | 0.9929 | - |
| Molecular Absorption Coefficient (ε) | 2621 × 10⁴ | L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 1.287 × 10⁻⁵ | mg cm⁻² |
| Detection Limit (LOD) | 0.0314 | mg mL⁻¹ |
| Limit of Quantification (LOQ) | 0.0952 | mg mL⁻¹ |
| Recovery | 96.5 - 104 | % |
| Relative Standard Deviation (RSD%) | < 1.981 | % |
Another promising analytical strategy involves charge transfer complex-based spectrophotometric analysis. This technique utilizes Ortho-chloranil as an electron acceptor to form a charge transfer complex with famotidine, allowing for its precise determination in solutions mims.com. Additionally, Flow Injection Analysis (FIA) technology is recognized as a successful and promising approach for famotidine analysis due to its benefits, including minimal reagent handling, rapid reaction times, good prediction rates, and reproducibility, even with colored and turbid solutions mims.com. Electrochemical methods, such as voltammetric and polarography, and the use of ion-selective electrodes, also represent advanced tools for famotidine analysis, offering diverse approaches for its characterization and quantification mims.com.
Advanced Studies in Solid-State Engineering and Supramolecular Chemistry of Famotidine
Famotidine exhibits solid-state polymorphism, existing in various crystal forms (e.g., A, B, and C), with the marketed form often being the metastable polymorph B fishersci.cafishersci.dk. Advanced studies in solid-state engineering and supramolecular chemistry aim to overcome challenges related to famotidine's low solubility and variable bioavailability, which are often attributed to its physicochemical properties in the solid state fishersci.cafishersci.dk.
Research focuses on developing new solid forms with improved pharmacokinetic attributes. For instance, a new stable salt, Famotidine maleate (B1232345) (FMT-MLT), has been successfully prepared through solvent evaporation or comilling methods. This salt demonstrates enhanced solubility in both water and simulated gastric fluid compared to the commercially available polymorphs and exhibits higher stability, offering a valuable alternative to address polymorphism issues in formulations fishersci.cafishersci.ca.
Furthermore, the preparation of solid dispersions using hydrophilic carriers like Gelucire 50/13 and Pluronic F-127 has shown promise in enhancing the dissolution rate of famotidine fishersci.ca. Cocrystallization is another key area, with studies synthesizing famotidine cocrystals with xanthine (B1682287) derivatives such as theophylline (B1681296), caffeine, and theobromine. These cocrystals exhibit stronger hydrogen-bonded heterosynthons, contributing to improved stability and protecting against degradation, particularly acid hydrolysis at low pH fishersci.cawikipedia.org. For example, the famotidine-MNBA cocrystal has shown improved permeability fishersci.ca.
The role of supramolecular systems, such as β-cyclodextrin derivatives, is also being investigated. Both physical mixtures and inclusion complexes of famotidine with β-cyclodextrin derivatives have been shown to successfully increase the physical stability of famotidine in the solid state fishersci.cafishersci.dk.
Mechanical forces encountered during pharmaceutical processing can significantly impact famotidine's solid-state properties. Studies have revealed that grinding can induce a polymorphic transition from form B to form A, a process that is markedly accelerated by additional heating. While compression alone may not induce this phase transition, thermal effects can accelerate it within compressed compacts fishersci.dk.
Q & A
Q. What experimental designs are appropriate for assessing Famotidine's bioavailability in sustained-release formulations?
Methodological Answer: Use randomized crossover pharmacokinetic studies with HPLC analysis to measure plasma concentrations over time. Key parameters include time to peak concentration (Tmax), maximum plasma concentration (Cmax), and area under the curve (AUC). For example, alginate-GMO microspheres extended Tmax to 6 hours and doubled AUC compared to free Famotidine, indicating enhanced bioavailability . Include statistical comparisons (e.g., ANOVA) to validate differences between formulations.
Q. How do researchers ensure methodological rigor in preclinical pharmacokinetic studies of Famotidine?
Methodological Answer: Employ linear kinetic models to assess dose proportionality, and quantify metabolites (e.g., sulfoxide) via mass spectrometry. Famotidine exhibits linear kinetics with 25–60% renal excretion of the unchanged drug, requiring urine collection protocols and creatinine clearance adjustments . Validate assays using spiked plasma samples and report coefficients of variation (CV <15%).
Advanced Research Questions
Q. How can conflicting data on Famotidine's efficacy in COVID-19 mortality reduction be reconciled?
Methodological Answer: Address confounding variables (e.g., age, comorbidities) using propensity score matching and multivariate logistic regression. A 2020 study found Famotidine reduced mortality risk (OR: 0.37, 95% CI: 0.16–0.86) after adjusting for age and neutrophil-lymphocyte ratios . Sensitivity analyses and stratification by disease severity (e.g., C-reactive protein levels) enhance reliability.
Q. What advanced chromatographic methods optimize Famotidine identification in pharmaceutical formulations?
Methodological Answer: High-performance thin-layer chromatography (HPTLC) outperforms TLC by reducing analysis time (10×10 cm plates) and improving resolution (≤5 µL sample volume). HPTLC’s smaller mobile phase volume and enhanced sensitivity (<1 ng/spot) make it suitable for batch consistency testing . Validate methods per ICH guidelines, including specificity and robustness testing.
Q. How do sustained-release formulations of Famotidine mitigate its short biological half-life (2.5–3.5 hours)?
Methodological Answer: Alginate-glyceryl mono-oleate (GMO) matrices prolong release (>12 hours) by increasing gel viscosity, reducing permeability. In vivo studies show GMO-alginate microspheres achieve Tmax at 6 hours vs. 2 hours for free Famotidine, with 48% lower Cmax (124.9 vs. 458.6 ng/mL), confirming controlled release . Use Franz diffusion cells for in vitro-in vivo correlation (IVIVC).
Data Contradiction & Analysis
Q. How should researchers interpret dose-dependent efficacy disparities in Famotidine's ulcer prevention studies?
Methodological Answer: Analyze cumulative incidence curves and hazard ratios. A 1996 RCT found 40 mg Famotidine twice daily reduced gastric ulcer incidence by 60% vs. placebo (8% vs. 20%, p=0.03), while 20 mg showed non-significant trends (13% vs. 20%, p=0.24). Power calculations and Kaplan-Meier survival analysis clarify dose-response relationships .
Methodological Considerations
Q. What protocols ensure ethical rigor in Famotidine trials involving human subjects?
Methodological Answer: Submit Institutional Review Board (IRB) proposals detailing participant selection (e.g., exclusion of renal impairment patients), informed consent processes, and adverse event monitoring. Reference COVID-19 studies that tracked oxygen saturation and symptom scores longitudinally .
Q. How can patient-reported outcomes (PROs) be standardized in Famotidine studies?
Methodological Answer: Adopt NIH-endorsed ordinal scales (e.g., 4-point severity scores for cough, fatigue) and normalize composite scores. A 2020 case series used PROs to show symptom improvement within 24 hours of high-dose Famotidine (80 mg TID) . Use Cronbach’s alpha to assess internal consistency.
Formulation & Delivery Challenges
Q. What parameters define successful Famotidine encapsulation in drug delivery systems?
Methodological Answer: Evaluate encapsulation efficiency (>85%), drug loading (mg/g polymer), and in vitro release profiles (USP apparatus II, pH 1.2/6.8). Alginate-GMO microspheres achieved 92% encapsulation and 24-hour sustained release in simulated gastric fluid . Include SEM imaging for structural analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
